N-Hydroxypropionamidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxypropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZPCFQNZGINRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424857 | |
| Record name | N-Hydroxypropionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29335-36-2 | |
| Record name | N-Hydroxypropionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-hydroxypropanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Hydroxypropionamidine: A Comprehensive Physicochemical Profile for Advanced Research
For Immediate Release
[CITY, STATE] – December 28, 2025 – In a move to facilitate advanced research and development in medicinal chemistry, a comprehensive technical guide on the physicochemical properties of N-Hydroxypropionamidine has been compiled. This document, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the compound's key characteristics, supported by available data and standardized experimental protocols.
This compound (IUPAC name: N'-hydroxypropanimidamide), a member of the N-hydroxyamidine class of compounds, holds significant interest in pharmaceutical sciences. These compounds are recognized for their potential as prodrugs for amidines, a class of molecules with diverse biological activities. The N-hydroxy functionality can improve oral bioavailability by reducing the basicity of the otherwise strongly basic amidine group.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while computational predictions offer valuable insights, experimentally determined data is crucial for precise applications.
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | PubChem[1] |
| Molecular Weight | 88.11 g/mol | PubChem[1] |
| XLogP3 (Predicted) | -0.1 | PubChem[1] |
| Boiling Point (Predicted) | 132.8 ± 23.0 °C at 760 mmHg | ChemScene[2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | ChemBK[3] |
| pKa (Predicted) | 7.48 ± 0.69 | ChemBK[3] |
| Physical Form | Viscous Liquid (Colorless to off-white) | ChemScene[2] |
| Water Solubility | Slightly soluble in water | ChemBK[3] |
| Hygroscopicity | Hygroscopic | Propionamidoxime Safety Data Sheet[1] |
Experimental Protocols
To aid researchers in verifying and expanding upon the existing data, this guide outlines standardized experimental methodologies for determining key physicochemical parameters.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide an indication of purity.
-
Melting Point: For solid derivatives, the capillary method is standard. A small, dried sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting point.[4]
-
Boiling Point: Due to the predicted liquid nature of this compound at room temperature, its boiling point can be determined by distillation. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.
Solubility Determination
Aqueous solubility is a critical determinant of a compound's bioavailability. The shake-flask method is a widely accepted protocol.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow for LogP Determination
Caption: Workflow for determining the LogP value.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. Potentiometric titration or UV-spectrophotometric methods are commonly employed.
Stability and Degradation
The stability of a drug candidate is a critical parameter affecting its shelf-life and efficacy. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Conditions:
-
Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid or solution.
-
Photodegradation: Exposure to UV and visible light.
A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products formed under these stress conditions.[5]
Logical Flow for Stability Indicating Method Development
Caption: Process for developing a stability-indicating HPLC method.
Biological Context: Prodrug Potential
N-hydroxyamidines, such as this compound, are often investigated as prodrugs of amidines. The N-hydroxy group reduces the basicity of the amidine, which can lead to improved oral absorption. In vivo, the N-hydroxy group can be metabolically reduced to the active amidine.
Prodrug Activation Pathway
Caption: Prodrug concept for this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of propionitrile with hydroxylamine. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure, while High-Performance Liquid Chromatography (HPLC) is used to assess its purity.[4][6]
This technical guide serves as a foundational resource for the scientific community. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this compound, thereby accelerating its potential application in drug discovery and development.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Buy Maltotetraitol (EVT-337987) | 66767-99-5 [evitachem.com]
N-Hydroxypropionamidine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxypropionamidine (also known as N'-hydroxypropanimidamide). This document details a representative experimental protocol for its synthesis, outlines expected analytical characterization data, and discusses its potential biological significance based on the known activities of the broader amidoxime class of compounds.
Introduction
This compound is a small molecule belonging to the amidoxime class of organic compounds. Amidoximes are characterized by the presence of a hydroxylamino group attached to an imine carbon. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are often considered as bioisosteres of carboxylic acids and can act as prodrugs for amidines.[1] The amidoxime functional group is a key feature in a variety of biologically active molecules with applications as antituberculotic, antibacterial, and antineoplastic agents.[2][3] Furthermore, certain amidoximes are known to be donors of nitric oxide (NO), a critical signaling molecule in various physiological processes.[1][4]
This guide serves as a foundational resource for researchers interested in the synthesis and study of this compound, providing both theoretical and practical information.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of propionitrile with hydroxylamine.[1] The hydroxylamine is typically generated in situ from its hydrochloride salt by the addition of a base.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous amidoximes.
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Ethanol (95% or absolute)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as sodium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Solvent Addition: Add ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add deionized water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. Below are the expected characterization data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₈N₂O |
| Molecular Weight | 88.11 g/mol |
| IUPAC Name | N'-hydroxypropanimidamide |
| CAS Number | 29335-36-2 |
| Appearance (Predicted) | White to off-white solid |
Data sourced from PubChem CID 6007839.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR spectrum would show signals corresponding to the ethyl group and the exchangeable protons of the amino and hydroxyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Triplet (t) | 3H | -CH₃ |
| ~2.2 | Quartet (q) | 2H | -CH₂- |
| ~5.0 - 6.0 (broad) | Singlet (s) | 2H | -NH₂ |
| ~8.0 - 9.0 (broad) | Singlet (s) | 1H | -OH |
¹³C NMR (Carbon NMR): The expected carbon NMR spectrum would display three distinct signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~10-15 | -CH₃ |
| ~20-25 | -CH₂- |
| ~150-160 | C=N |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1660 | Strong | C=N stretching |
| ~1460 | Medium | C-H bending |
| ~930 | Medium | N-O stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Ionization Mode | Expected m/z | Assignment |
| ESI+ | 89.0710 | [M+H]⁺ |
| ESI+ | 111.0529 | [M+Na]⁺ |
Exact mass for C₃H₈N₂O is 88.0637.[5]
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the broader class of amidoximes exhibits a wide range of pharmacological effects.[2][3] A significant and well-studied activity of many amidoximes is their ability to act as nitric oxide (NO) donors.[1][4]
It is hypothesized that aliphatic amidoximes like this compound can be metabolized by enzymes such as cytochrome P450 (CYP450) to release NO.[1] Nitric oxide is a key signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and the immune response. One of the primary downstream targets of NO is soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors, resulting in a cellular response.
Proposed Signaling Pathway
Caption: Proposed metabolic activation and signaling pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol, though representative, offers a solid starting point for its laboratory preparation. The expected characterization data will aid in the structural confirmation of the synthesized product. While the specific biological roles of this compound remain to be fully elucidated, its classification as an amidoxime suggests potential as a nitric oxide donor and a pharmacologically active agent. Further research into this molecule is warranted to explore its therapeutic potential.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Semantic Scholar [semanticscholar.org]
- 5. This compound | C3H8N2O | CID 6007839 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Simple Amidoxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amidoxime derivatives, a class of organic compounds characterized by the RC(=NOH)NH2 functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These simple yet versatile structures serve as valuable scaffolds in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of simple amidoxime derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support further research and drug discovery efforts.
Anticancer Activity
Amidoxime derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Their anticancer potential is often attributed to several mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs). Furthermore, some amidoximes can act as prodrugs, releasing cytotoxic agents or nitric oxide (NO) under physiological conditions, which can contribute to their antitumor effects.
Quantitative Anticancer Activity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of representative amidoxime derivatives against various cancer cell lines. This data provides a comparative view of their cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline Amidoxime 18 | A549 (Lung) | 6.52 | [1] |
| Quinoline Amidoxime 20 | HeLa (Cervical) | 7.15 | [1] |
| Quinoline Amidoxime 20 | SW620 (Colorectal) | 7.24 | [1] |
| Amide-based TMP derivative 6a | HepG2 (Liver) | 0.65 | [2] |
| Amide-based TMP derivative 6b | HepG2 (Liver) | 0.92 | [2] |
| Curcumin-loaded Cur/ALG-GANPs | HepG2 (Liver) | 9.64 | [3] |
| Curcumin-loaded Cur/ALG-GANPs | A549 (Lung) | 16.84 | [3] |
| Cisplatin (Reference) | HeLa (Cervical) | - | [4] |
| Cisplatin (Reference) | HepG2 (Liver) | - | [4] |
| Cisplatin (Reference) | HT-29 (Colorectal) | 6.3 | [4] |
Antimicrobial Activity
Simple amidoxime derivatives have shown promising activity against a range of pathogenic microorganisms, including both bacteria and fungi. Their mechanism of action can involve the in vivo reduction to the corresponding amidines, which are known to possess antimicrobial properties.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The tables below present the MIC values of various amidoxime derivatives against selected bacterial and fungal strains.
Table 2: Antibacterial Activity of Amidoxime Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Amidoxime Derivative 7 | E. coli (K12, R2, R3, R4) | >1000 | [5] |
| Amidoxime Derivative 21 | E. coli (K12, R2, R3, R4) | >1000 | [5] |
| Benzamidoxime 4 | E. coli R3 | ~250 | [5] |
| Benzamidoxime 5 | E. coli R3 | ~250 | [5] |
| Benzylamide Derivative 12 | E. coli R2 | ~125 | [5] |
| Ciprofloxacin (Reference) | S. aureus | - | [6] |
| Ciprofloxacin (Reference) | E. coli | - | [6] |
Table 3: Antifungal Activity of Amidoxime Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Phenylthiazole Small Molecule 1 | Candida albicans | 0.25 - 2 | [7] |
| Phenylthiazole Small Molecule 1 | Candida auris | 0.25 - 2 | [7] |
| Phenylthiazole Small Molecule 1 | Cryptococcus neoformans | 0.50 | [7] |
| Phenylthiazole Small Molecule 1 | Aspergillus fumigatus | - | [7] |
| Fluconazole (Reference) | Candida albicans | 2 - 16 | [8] |
| Amphotericin B (Reference) | Candida albicans | < 2 | [8] |
Enzyme Inhibition
Amidoxime derivatives have been investigated as inhibitors of various enzymes that are implicated in disease pathogenesis. Notable examples include urease, which is associated with infections by Helicobacter pylori, and acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease.
Quantitative Enzyme Inhibition Data
The following tables summarize the IC50 values for the inhibition of urease and acetylcholinesterase by different amidoxime and related derivatives.
Table 4: Urease Inhibition by Amidoxime and Related Derivatives
| Compound/Derivative | Enzyme Source | IC50 (µM) | Reference |
| Thiourea (Reference) | Jack bean urease | 27.5 µg/mL | [9] |
| Compound 2a | - | 27.9 µg/mL | [9] |
| Compound 2i | - | 27.1 µg/mL | [9] |
| Compound 2e | - | 29.2 µg/mL | [9] |
| Biscoumarin Derivative | Jack bean urease | 15.01 | |
| Complex 2 | Jack bean urease | 5.5 | [10] |
| Complex 2 | Bacillus pasteurii urease | 6.0 | [10] |
Table 5: Acetylcholinesterase (AChE) Inhibition by Oxime and Related Derivatives
| Compound/Derivative | Enzyme Source | IC50 (M) | Reference |
| K033 (bispyridine oxime) | - | 0.0011 | [11] |
| K101 (bispyridine oxime) | - | 0.0048 | [11] |
| K074 (bispyridine oxime) | - | 0.0043 | [11] |
| Compound 6h | - | 3.65 nM | [12] |
| Rivastigmine (Reference) | - | 0.36 mg/mL | [13] |
| Galanthamine (Reference) | - | - | [14] |
Signaling Pathways and Mechanisms of Action
The biological effects of amidoxime derivatives are mediated through various signaling pathways. A key mechanism for some of their activities is the in vivo release of nitric oxide (NO), a crucial signaling molecule. Additionally, their anticancer effects are often linked to the induction of apoptosis through the intrinsic pathway.
Nitric Oxide Release Pathway
Amidoximes can be oxidized by cytochrome P450 enzymes to release nitric oxide. This process contributes to their vasodilatory and potential anticancer effects.
Intrinsic Apoptosis Pathway
The cytotoxic activity of many anticancer agents, including certain amidoxime derivatives, involves the induction of programmed cell death, or apoptosis. The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the amidoxime derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Workflow:
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the amidoxime derivative solutions into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Urease Inhibition Assay (Berthelot Method)
This assay measures the inhibition of urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea. The ammonia is detected colorimetrically using the Berthelot reaction.
Protocol:
-
Reagent Preparation:
-
Urease solution (from Jack bean) in phosphate buffer (pH 7.0).
-
Urea solution (substrate).
-
Phenol reagent (Phenol and sodium nitroprusside).
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide).
-
Standard inhibitor (e.g., Thiourea).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 25 µL of the test compound (amidoxime derivative) solution at various concentrations.
-
Add 25 µL of urease solution to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of urea solution. Incubate for 30 minutes at 30°C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for 10 minutes at room temperature for color development.
-
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition compared to the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction, thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound.
Protocol:
-
Reagent Preparation:
-
AChE solution (from electric eel) in phosphate buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
Standard inhibitor (e.g., Galanthamine).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound (amidoxime derivative) solution at various concentrations.
-
Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of AChE inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
Conclusion
Simple amidoxime derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies highlights their potential as lead structures for the development of new therapeutic agents. This technical guide provides a comprehensive resource for researchers in the field, offering a consolidated view of quantitative activity data, detailed and replicable experimental protocols, and visualizations of key signaling pathways. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.
References
- 1. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mmsl.cz [mmsl.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
N-Hydroxypropionamidine: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Hydroxypropionamidine, also known as N'-hydroxypropanimidamide, is a valuable and versatile precursor in organic synthesis. Its unique chemical structure, featuring both a nucleophilic amidine moiety and a hydroxylamine group, allows for its participation in a wide array of chemical transformations. This makes it a crucial building block in the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its utility as a synthetic precursor.
Physicochemical and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 29335-36-2 | [1] |
| Molecular Formula | C₃H₈N₂O | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Appearance | White solid | [2] |
| IUPAC Name | N'-hydroxypropanimidamide | [1] |
Safety Information: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of propionitrile with hydroxylamine. This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to generate the free hydroxylamine in situ.
Experimental Protocol: Synthesis of N'-hydroxypropanimidamide
This protocol is adapted from established procedures for the synthesis of aliphatic amidoximes.[3]
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroxylamine hydrochloride (1.2 equivalents).
-
Add ethanol or water as the solvent.
-
To this solution, add propionitrile (1.0 equivalent).
-
Slowly add triethylamine (1.6 equivalents) or sodium carbonate (1.5 equivalents) to the stirring mixture at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux for 1-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Optimization of Synthesis Conditions
The yield of this compound can be significantly influenced by the choice of base, solvent, and reaction temperature. The following table summarizes trends observed in the synthesis of analogous amidoximes, which can be applied to optimize the synthesis of this compound.[3]
| Entry | Base (equivalents) | Solvent | Temperature | Time (h) | Amidoxime Yield (%) | Amide Byproduct Yield (%) |
| 1 | Na₂CO₃ (1.5) | Ethanol/H₂O | Reflux | 12 | ~75 | ~15 |
| 2 | NaOH (1.5) | Ethanol/H₂O | Reflux | 12 | ~20 | ~60 |
| 3 | Et₃N (1.2) | H₂O | Room Temp. | 6 | ~73 | ~12 |
| 4 | Et₃N (1.6) | H₂O | Room Temp. | 6 | ~81 | < 1 |
Note: Yields are illustrative and based on trends for similar reactions. Optimal conditions for propionitrile may vary.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
¹H NMR (DMSO-d₆, 400 MHz): The expected signals would include a triplet for the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and broad singlets for the NH₂ and OH protons.
¹³C NMR (DMSO-d₆, 100 MHz): The expected signals would include peaks for the methyl carbon, the methylene carbon, and the amidoxime carbon (C=NOH).
This compound as a Precursor in Heterocyclic Synthesis
This compound is a valuable synthon for the construction of various five-membered nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. These heterocycles are prevalent in many biologically active compounds and are considered important pharmacophores in drug discovery.
Synthesis of 3-Ethyl-5-substituted-1,2,4-oxadiazoles
1,2,4-Oxadiazoles are readily synthesized by the cyclocondensation of an N-hydroxyamidine with a carboxylic acid derivative, such as an acyl chloride or an anhydride.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 3-Ethyl-5-phenyl-1,2,4-oxadiazole
This protocol is a representative example of the use of this compound as a precursor for 1,2,4-oxadiazoles.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 3-ethyl-5-phenyl-1,2,4-oxadiazole.
Logical Relationship in Heterocycle Synthesis
The transformation of this compound into a 1,2,4-oxadiazole involves an initial O-acylation followed by a cyclodehydration reaction.
Caption: Conversion of this compound to a 1,2,4-oxadiazole.
Applications in Drug Development
The utility of this compound as a precursor extends significantly into the realm of drug development. The resulting 1,2,4-oxadiazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Furthermore, N-hydroxyamidines themselves can act as prodrugs for amidine-containing drugs. The in vivo reduction of the N-hydroxy group to the corresponding amidine can be a strategic approach to improve the bioavailability and delivery of the active pharmaceutical ingredient.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of valuable heterocyclic compounds. The straightforward and high-yielding synthesis from propionitrile and hydroxylamine, coupled with its reactivity towards cyclization reactions, makes it an important tool for organic and medicinal chemists. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, particularly in the pursuit of novel therapeutic agents.
References
An In-depth Technical Guide to the Tautomerism of N-Hydroxypropionamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the tautomeric properties of N-Hydroxypropionamidine, a member of the N-hydroxy amidine class of compounds. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This document summarizes theoretical and experimental approaches to understanding the tautomeric landscape of this compound, offering detailed methodologies and data presented for comparative analysis.
Introduction to Tautomerism in N-Hydroxy Amidines
N-Hydroxy amidines, including this compound, primarily exhibit a prototropic tautomerism between two forms: the amide oxime tautomer and the imino hydroxylamine tautomer. This equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the N-hydroxyamidine functional group.
Theoretical studies, predominantly employing Density Functional Theory (DFT), have consistently indicated that for the general class of N-hydroxy amidines, the amide oxime form is the more thermodynamically stable tautomer.[1][2] The stability of the amide oxime can be attributed to the resonance stabilization of the amide-like structure.
Quantitative Tautomeric Data
While specific experimental quantitative data for this compound is not extensively available in the public domain, theoretical calculations for the broader class of N-hydroxy amidines provide valuable insights into the energetic landscape of its tautomerism. The following tables summarize these calculated values, which are expected to be representative of this compound.
Table 1: Calculated Thermodynamic and Kinetic Data for N-Hydroxy Amidine Tautomerism
| Parameter | Value (kcal/mol) | Significance |
| Energy Difference (ΔE) | 4 - 10 | The amide oxime tautomer is more stable than the imino hydroxylamine tautomer by this energy range.[1][2] |
| Uncatalyzed Activation Barrier | 33 - 71 | The high energy barrier for direct proton transfer makes uncatalyzed interconversion at room temperature kinetically unfavorable.[1][2] |
| Water-Assisted Activation Barrier | 9 - 20 | The presence of water or other protic solvents significantly lowers the activation energy, facilitating tautomeric interconversion.[1][2] |
Tautomeric Equilibrium and Interconversion
The tautomeric equilibrium of this compound can be represented as a dynamic process. The interconversion between the amide oxime and imino hydroxylamine forms is slow in the absence of a catalyst but can be facilitated by the presence of protic solvents like water, which act as a proton shuttle.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols for Tautomer Investigation
The characterization of the tautomeric equilibrium of this compound requires a combination of spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. Distinct chemical shifts for the protons and carbons in each tautomeric form allow for their differentiation.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects on the tautomeric equilibrium. Concentrations should typically be in the range of 5-10 mg/mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to observe the chemical shifts of the exchangeable protons (OH and NH).
-
Acquire ¹³C NMR spectra to identify the distinct chemical environments of the carbon atoms in each tautomer. The carbon of the C=NOH or C-N(OH) group will be particularly informative.
-
Consider ¹⁵N NMR, if feasible, as the nitrogen chemical shifts are highly sensitive to the tautomeric state.
-
-
Data Analysis:
-
Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations and calculate the equilibrium constant (K_t).
-
Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in spectral assignment.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism if the two tautomers have distinct electronic absorption spectra. The position of the maximum absorbance (λ_max) can be sensitive to the tautomeric form.
Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., hexane, ethanol, water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Analyze the spectra for the presence of multiple absorption bands or shifts in λ_max as a function of solvent polarity.
-
Deconvolution of overlapping spectra can be performed to estimate the relative concentrations of the tautomers.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are essential for predicting the relative stabilities, geometric parameters, and spectroscopic properties of the tautomers.
Protocol:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Perform geometry optimizations of both the amide oxime and imino hydroxylamine tautomers of this compound. A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is recommended.[1][2]
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface.
-
Calculate the relative electronic energies (with zero-point vibrational energy correction) to determine the most stable tautomer.
-
Simulate NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using TD-DFT) for comparison with experimental data.
-
Map the potential energy surface for the proton transfer reaction to locate the transition state and calculate the activation energy barrier.
-
Experimental Workflow for Tautomer Analysis
A systematic workflow is crucial for a thorough investigation of this compound tautomerism.
Caption: Workflow for investigating this compound tautomerism.
Implications for Drug Development
The tautomeric state of this compound has significant implications for its development as a therapeutic agent.
-
Receptor Binding: Different tautomers will present distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target.
-
Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity (logP), and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME).
-
Prodrug Strategy: N-hydroxy amidines can serve as prodrugs for the corresponding amidines.[3] The less basic N-hydroxy form may have improved oral bioavailability and, once absorbed, can be reduced in vivo to the active amidine. Understanding the tautomeric equilibrium is crucial for designing effective prodrugs with predictable conversion rates.
Conclusion
The tautomerism of this compound is a key chemical feature that dictates its properties and potential as a pharmaceutical agent. While the amide oxime tautomer is predicted to be the more stable form, the tautomeric equilibrium is influenced by the solvent environment. A combined approach of high-level computational modeling and rigorous experimental characterization using techniques such as NMR and UV-Vis spectroscopy is essential for a complete understanding of this phenomenon. The insights gained from such studies are invaluable for the rational design of N-hydroxy amidine-based drugs with optimized efficacy and pharmacokinetic profiles.
References
N-Hydroxypropionamidine: An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems
Disclaimer: Information on the specific biological mechanism of action for N-Hydroxypropionamidine is not available in the current scientific literature. This guide provides a detailed overview of the established mechanisms of action for the broader class of compounds containing the hydroxyamidine functional group . The information presented herein is based on studies of various hydroxyamidine derivatives and may not be directly applicable to this compound itself.
Executive Summary
The hydroxyamidine functional group is a versatile pharmacophore that imparts two primary, distinct mechanisms of action in biological systems. Firstly, N-hydroxyamidines (also known as amidoximes) can function as prodrugs for more basic amidine-containing compounds, a strategy employed to enhance oral bioavailability. Following administration, these prodrugs are metabolically converted to their active amidine form. Secondly, the hydroxyamidine moiety itself can act as a potent inhibitor of specific enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide will delve into these two core mechanisms, presenting the available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Section 1: N-Hydroxyamidines as Prodrugs
A primary pharmacological role of the N-hydroxyamidine group is to serve as a prodrug for a corresponding amidine. Amidine-containing drugs are often potent inhibitors of enzymes like serine proteases, but their strong basicity leads to protonation at physiological pH. This positive charge hinders their absorption from the gastrointestinal tract, resulting in poor oral bioavailability[1][2][3].
The N-hydroxylation of the amidine group reduces its basicity, rendering the molecule less polar and more readily absorbed. Post-absorption, the N-hydroxyamidine is reduced to the active amidine by a well-defined enzymatic system[2][4].
Mechanism of Metabolic Activation
The bioactivation of N-hydroxyamidine prodrugs is primarily a reductive process occurring in the liver and other tissues[2][4]. This conversion is catalyzed by an enzyme system involving cytochrome P450, cytochrome b5, and its associated reductase[2][4].
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unveiled Potential: N-Hydroxypropionamidine as a Bioisosteric Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Optimized Molecules
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2] This strategy allows for the fine-tuning of a molecule's potency, selectivity, pharmacokinetic properties (ADME), and the mitigation of toxicity.[1][2][3] Carboxylic acids, while common pharmacophoric elements, can present challenges such as poor permeability and susceptibility to metabolic inactivation.[4][5] This has spurred the search for effective bioisosteres, with the N-hydroxyamidine functional group emerging as a promising candidate.
N-hydroxyamidines, also known as amidoximes, are characterized by the functional group RC(=NOH)NR'R''.[6] They are recognized for their ability to act as key pharmacophores in enzyme inhibitor design and can serve as prodrugs to enhance the bioavailability of parent amidine drugs.[6][7] This guide explores the bioisosteric potential of a specific member of this class, N-Hydroxypropionamidine, providing a technical overview of its properties, synthesis, and a case study illustrating the utility of the N-hydroxyamidine moiety in a cutting-edge therapeutic area.
Physicochemical Properties: A Comparative Analysis
The rationale for using N-hydroxyamidines as bioisosteres for carboxylic acids lies in their comparable acidity and hydrogen bonding capabilities. The N-OH proton is acidic, allowing it to engage in similar ionic interactions as a carboxylic acid. The table below provides a comparison of the computed properties of this compound and its carboxylic acid counterpart, Propionic Acid.
| Property | This compound | Propionic Acid |
| Molecular Formula | C₃H₈N₂O[8] | C₃H₆O₂ |
| Molar Mass ( g/mol ) | 88.11[8] | 74.08[9] |
| pKa | Estimated ~9-11 | 4.87[9] |
| XLogP3 | -0.1[8] | 0.33 |
| Hydrogen Bond Donors | 2[8] | 1[9] |
| Hydrogen Bond Acceptors | 2[8] | 2[9] |
| Polar Surface Area (Ų) | 58.6[8] | 37.3 |
Note: Properties for this compound are computed values from PubChem. Properties for Propionic Acid are from experimental or referenced sources.
General Synthesis of N-Hydroxyamidines
The synthesis of N-hydroxyamidines is typically a straightforward process involving the reaction of a nitrile with hydroxylamine.[10] This method provides a reliable route to this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from established methods for the synthesis of N-hydroxyamidines from nitriles.[11][12]
Materials:
-
Propanenitrile (Propionitrile)
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or another suitable base like sodium carbonate or triethylamine)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
-
Add sodium bicarbonate (1.5 equivalents) to the solution and stir for 20-30 minutes at room temperature to liberate the free hydroxylamine.
-
To this mixture, add propanenitrile (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography. For example, dissolve the residue in dichloromethane, wash with water, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the purified this compound.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Drug Design Workflow: Bioisosteric Replacement Strategy
The process of identifying and validating a bioisosteric replacement is a systematic endeavor within drug discovery. The following diagram illustrates a typical workflow.
References
- 1. drughunter.com [drughunter.com]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C3H8N2O | CID 6007839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preliminary Cytotoxicity Screening of N-Hydroxypropionamidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of N-Hydroxypropionamidine is not publicly available. This document serves as a comprehensive, illustrative guide based on established methodologies for the preliminary cytotoxicity screening of novel chemical entities. The quantitative data and specific experimental outcomes presented herein are hypothetical and intended to provide a framework for experimental design and data interpretation.
Introduction
The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery and development pipeline.[1][2] This initial screening provides essential information regarding the concentration-dependent toxicity of a new chemical entity, aiding in the identification of promising therapeutic candidates and the elimination of overly toxic molecules.[1][3] this compound, a small molecule containing a hydroxyamidine functional group, belongs to a class of compounds that has demonstrated a range of biological activities. This guide outlines a comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound.
The primary objectives of this preliminary screening are:
-
To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.[2]
-
To assess the compound's selectivity towards cancer cells versus non-cancerous cells.[2]
-
To investigate the primary mechanism of cell death induced by this compound, with a focus on apoptosis.
This document provides detailed experimental protocols for cell viability assays and apoptosis detection, along with templates for data presentation and visualization of experimental workflows and potential signaling pathways.
Data Presentation: Cytotoxicity Profile of this compound
The cytotoxic activity of this compound is quantified by determining its IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50% compared to an untreated control.[1]
Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast | Adenocarcinoma | 25.4 ± 2.1 | 1.8 ± 0.3 |
| A549 | Lung | Carcinoma | 42.1 ± 3.5 | 2.5 ± 0.4 |
| HeLa | Cervix | Adenocarcinoma | 33.8 ± 2.9 | 2.1 ± 0.2 |
| HEK293 | Kidney | Embryonic Kidney | > 100 | 15.7 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound | 25 | 28.7 ± 2.3 | 10.4 ± 1.1 |
| This compound | 50 | 45.1 ± 3.8 | 22.6 ± 1.9 |
Data obtained via Annexin V/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HeLa (human cervical adenocarcinoma)
-
HEK293 (human embryonic kidney)
-
-
Culture Medium:
-
For MCF-7, A549, and HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For HEK293: Eagle's Minimum Essential Medium (EMEM) with the same supplements.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4] Cells are passaged upon reaching 80-90% confluency.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Procedure:
-
Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity screening.
Simplified Apoptotic Signaling Pathway
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
N-Hydroxypropionamidine and its Interaction with Metalloenzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for the investigation of N-Hydroxypropionamidine's interaction with metalloenzymes. It is important to note that at the time of publication, specific quantitative data on the binding affinity and inhibitory activity of this compound against a broad range of metalloenzymes is limited in publicly accessible literature. The quantitative data presented herein for other N-hydroxyamidine derivatives is for illustrative purposes to guide experimental design and data presentation for this compound.
Introduction to this compound and Metalloenzymes
Metalloenzymes are a vast and diverse class of enzymes that contain a metal ion cofactor, which is essential for their catalytic activity. These enzymes play critical roles in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. This compound belongs to the N-hydroxyamidine class of compounds, which are recognized as effective zinc-binding groups. This structural feature suggests their potential as inhibitors of zinc-containing metalloenzymes, such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). The N-hydroxyamidine moiety is structurally analogous to the well-studied hydroxamic acid group, a known pharmacophore in many clinically approved metalloenzyme inhibitors. Furthermore, N-hydroxyamidines can act as prodrugs, undergoing in vivo reduction to the corresponding amidines, which can offer advantages in terms of bioavailability.
This guide provides a detailed overview of the core methodologies and theoretical considerations for characterizing the interaction between this compound and key metalloenzyme families.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its study as a potential metalloenzyme inhibitor.
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 88.11 g/mol | --INVALID-LINK-- |
| IUPAC Name | N'-hydroxypropanimidamide | --INVALID-LINK-- |
| SMILES | CCC(=NO)N | --INVALID-LINK-- |
| LogP | -0.1 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
Synthesis of this compound
The following is a general protocol for the synthesis of N-hydroxyamidines from nitriles, which can be adapted for the synthesis of this compound from propionitrile.
Experimental Protocol: Synthesis from Propionitrile and Hydroxylamine
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.
-
Add sodium carbonate (0.6 eq) to the solution to generate free hydroxylamine in situ. Stir for 15 minutes.
-
Add propionitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Interaction with Metalloenzymes: Quantitative Data (Illustrative Examples)
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Hydroxyamidine Derivative 1 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzymatic Assay | 50 | - | |
| Hydroxyamidine Derivative 2 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cellular Assay | 120 | - | |
| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | MMP-2 | Fluorogenic Substrate Assay | 1000-1500 | - | |
| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | MMP-9 | Fluorogenic Substrate Assay | 1000-1500 | - | |
| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | MMP-14 | Fluorogenic Substrate Assay | 1000-1500 | - |
Experimental Protocols for Metalloenzyme Inhibition Assays
The following are detailed protocols for assessing the inhibitory activity of this compound against three major classes of zinc-dependent metalloenzymes.
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol describes a fluorometric assay using a generic FRET-based peptide substrate to determine the inhibitory activity of this compound against a specific MMP, such as MMP-2 or MMP-9.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (dissolved in DMSO)
-
A known MMP inhibitor as a positive control (e.g., Batimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in MMP Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the following to each well:
-
MMP Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
Diluted recombinant MMP enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity in a microplate reader (e.g., Ex/Em = 328/420 nm) in kinetic mode at regular intervals for 30-60 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a fluorometric assay to measure the in vitro inhibitory activity of this compound on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., Trichostatin A)
-
This compound (dissolved in DMSO)
-
A known HDAC inhibitor as a positive control (e.g., SAHA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the HDAC reaction and initiate signal development by adding the Developer solution containing the stop solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MMP assay.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay to screen for and characterize the inhibition of Carbonic Anhydrase by this compound, based on the esterase activity of CA.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
This compound (dissolved in DMSO)
-
A known CA inhibitor as a positive control (e.g., Acetazolamide)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
hCA II enzyme solution
-
This compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-20 minutes.
-
Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ value as described previously.
Visualizations: Workflows and Potential Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothesized signaling pathway for this compound, assuming it acts as an HDAC inhibitor.
Experimental Workflow for Metalloenzyme Inhibition Screening
Caption: General workflow for screening this compound against metalloenzymes.
Hypothesized Signaling Pathway for HDAC Inhibition by this compound
Caption: Hypothesized pathway of HDAC inhibition by this compound.
Logical Relationship of N-Hydroxyamidine as a Zinc-Binding Group
Methodological & Application
Application Note: Synthesis of 1,2,4-Oxadiazoles from N-Hydroxypropionamidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its value lies in its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide functionalities, which are prone to hydrolysis in vivo.[3][4] Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][5]
One of the most direct and widely utilized methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an N-hydroxyamidine (amidoxime) with a carboxylic acid derivative, such as an acyl chloride or anhydride.[1][6] This reaction proceeds through the formation of an O-acylamidoxime intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the desired 1,2,4-oxadiazole ring.[6]
This application note provides a detailed protocol for the synthesis of 3-ethyl-1,2,4-oxadiazole derivatives starting from N-hydroxypropionamidine. It includes a general experimental procedure, a summary of representative reaction data, and graphical workflows to guide researchers in the laboratory.
General Synthetic Pathway
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from this compound is a two-step process that is often performed in a single pot. The first step is the O-acylation of the this compound with an acylating agent (e.g., an acyl chloride or anhydride) to form an O-acyl-N-hydroxypropionamidine intermediate. This intermediate is then cyclized, typically under thermal or base-mediated conditions, to afford the final 1,2,4-oxadiazole product.
Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocols
This section details a general protocol for the synthesis of a 3-ethyl-5-aryl-1,2,4-oxadiazole from this compound and an aromatic acyl chloride.
Materials and Equipment:
-
This compound
-
Substituted benzoyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Protocol: One-Pot Synthesis of 3-Ethyl-5-phenyl-1,2,4-oxadiazole
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the this compound in a suitable anhydrous solvent such as DCM or THF (approx. 0.2-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Slowly add a base, such as pyridine or triethylamine (1.1 eq), to the stirred solution.
-
In a separate flask, dissolve benzoyl chloride (1.05 eq) in the same anhydrous solvent.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
-
Reaction and Cyclization:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the O-acyl intermediate can be monitored by Thin Layer Chromatography (TLC).
-
For the cyclization step, the reaction mixture can either be heated to reflux for 4-12 hours or stirred at room temperature for an extended period (12-24 hours).[7] Microwave-assisted methods can significantly shorten this step, often requiring only 10-30 minutes of irradiation at elevated temperatures.[8]
-
-
Workup and Purification:
-
Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-ethyl-5-phenyl-1,2,4-oxadiazole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Step-by-step experimental workflow for 1,2,4-oxadiazole synthesis.
Quantitative Data Summary
The synthesis of 1,2,4-oxadiazoles from amidoximes is a robust reaction applicable to a wide range of substrates. While specific data for this compound is distributed across various studies, the following table summarizes representative yields and conditions for the synthesis of 3-alkyl-5-aryl-1,2,4-oxadiazoles, which are analogous to the products derived from this compound.
| Entry | Amidoxime | Acylating Agent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzamidoxime | Cinnamic acid chloride | K₂CO₃, DCM, RT then MW, 120 °C | 0.25 | 68 | [8] |
| 2 | 4-Fluorobenzamidoxime | 3-Cyanobenzoyl chloride | Pyridine, THF, 0 °C to RT | 12 | 63 | [7] |
| 3 | Pyrazine-2-carboxamidoxime | Benzoyl chloride | Pyridine, THF, 0 °C to RT | 12 | 45 | [7] |
| 4 | N-Hydroxy-pyridine-3-carboximidamide | Various acyl chlorides | TBAF, MeCN, RT | 1-2 | 75-90 | [9] |
| 5 | Arylamidoximes | Dicyclohexylcarbodiimide (DCC) | Microwave Irradiation | 0.1-0.2 | 65-85 | [2] |
Note: This table presents data for structurally related amidoximes to illustrate typical reaction efficiencies. Yields are highly dependent on the specific substrates and reaction conditions used.
Applications in Drug Development
The 1,2,4-oxadiazole moiety is present in several marketed drugs and clinical candidates, highlighting its importance in pharmaceutical research.[2][3] Its metabolic stability and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing enzyme inhibitors and receptor antagonists. The synthesis protocols described herein provide a reliable and efficient means for generating libraries of novel 1,2,4-oxadiazole derivatives for screening in various drug discovery programs, including those targeting cancer, infectious diseases, and inflammatory disorders.[1][4]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acylation of N-Hydroxypropionamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxyamidines, also known as amidoximes, are a versatile class of compounds with significant applications in medicinal chemistry, particularly as prodrugs for amidine-containing drugs to enhance their oral bioavailability.[1][2] The N-acylation of N-hydroxyamidines yields N-acyl-N-hydroxyamidine derivatives, which can modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the N-acylation of N-hydroxypropionamidine, a common scaffold in drug discovery. The protocol is based on established N-acylation methodologies for amines and amides, utilizing common acylating agents such as acyl chlorides and anhydrides.[3][4][5][6]
Principle of the Reaction
The N-acylation of this compound involves the reaction of the nucleophilic nitrogen atom of the amidine group with an electrophilic acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid). The choice of solvent and reaction conditions can influence the reaction rate and the selectivity of acylation, as there is a potential for O-acylation of the hydroxyl group as a competing side reaction.
Experimental Protocols
This section details two common protocols for the N-acylation of this compound using either an acyl chloride or an acid anhydride as the acylating agent.
Protocol 1: N-Acylation using Acyl Chloride
This protocol describes the N-benzoylation of this compound using benzoyl chloride as the acylating agent.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add a solution of benzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl-N-hydroxypropionamidine.
Protocol 2: N-Acylation using Acid Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Addition of Acylating Agent: Add acetic anhydride (1.5 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography or recrystallization to obtain the desired N-acetyl-N-hydroxypropionamidine.
Data Presentation
The following tables summarize representative quantitative data for the N-acylation of this compound with different acylating agents. Please note that these are illustrative examples based on typical acylation reactions and actual results may vary.
Table 1: N-Acylation of this compound with Various Acyl Chlorides
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 85 |
| 2 | Benzoyl chloride | DIPEA | DCM | 4 | 92 |
| 3 | Propionyl chloride | TEA | THF | 3 | 88 |
| 4 | Isobutyryl chloride | DIPEA | DCM | 5 | 80 |
Table 2: N-Acylation of this compound with Various Acid Anhydrides
| Entry | Acid Anhydride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic anhydride | Pyridine | DCM | 25 | 6 | 90 |
| 2 | Propionic anhydride | Pyridine | DCM | 40 | 5 | 87 |
| 3 | Benzoic anhydride | DMAP | MeCN | 60 | 8 | 75 |
| 4 | Succinic anhydride | TEA | Dioxane | 80 | 10 | 70 |
Visualizations
Reaction Scheme: N-Acylation of this compound
Caption: General chemical transformation for the N-acylation of this compound.
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of N-acylated products.
Conclusion
The protocols described provide a robust framework for the N-acylation of this compound, a key transformation in the synthesis of potential therapeutic agents. Researchers should optimize the reaction conditions for each specific substrate and acylating agent to achieve the best possible yields and purity. Careful monitoring of the reaction is crucial to minimize the formation of side products, particularly the O-acylated isomer. These application notes serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the exploration of novel N-acylated N-hydroxyamidine derivatives.
References
- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Hydroxypropionamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Hydroxypropionamidine (also known as N'-hydroxypropanimidamide) as a versatile synthon for the preparation of various heterocyclic compounds, which are crucial scaffolds in drug discovery and development.
Introduction
N-hydroxyamidines, also known as amidoximes, are a class of organic compounds that serve as valuable building blocks in heterocyclic synthesis. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxylamino moiety, allows for diverse cyclization strategies. This compound, with its simple ethyl side chain, is a readily accessible starting material for generating a variety of five- and six-membered heterocyclic systems, including 1,2,4-oxadiazoles, pyrimidine N-oxides, and 1,2,4-triazine derivatives. These heterocyclic cores are prevalent in a wide range of biologically active molecules, making their efficient synthesis a key focus in medicinal chemistry.
Preparation of this compound
A reliable and high-yielding method for the preparation of this compound is the reaction of propionitrile with hydroxylamine. The hydroxylamine is typically generated in situ from its hydrochloride salt using a base.
Experimental Protocol: Synthesis of N'-hydroxypropanimidamide [1][2]
-
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Ethanol or Methanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Add sodium carbonate or triethylamine (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
To this mixture, add propionitrile (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid.
-
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Reported Yield |
| Propionitrile | NH₂OH·HCl, Na₂CO₃ or Et₃N | Ethanol/Water | 2 - 4 hours | Reflux | Up to 99% |
Synthesis of 1,2,4-Oxadiazoles
This compound is an excellent precursor for the synthesis of 3-ethyl-1,2,4-oxadiazoles. This can be achieved through its reaction with various acylating agents, such as acid chlorides or anhydrides, followed by cyclization. A one-pot synthesis is also a viable and efficient alternative.
From this compound and Acid Chlorides
Experimental Protocol: Synthesis of 3-ethyl-5-substituted-1,2,4-oxadiazoles [3]
-
Materials:
-
This compound
-
Substituted acid chloride (e.g., benzoyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted acid chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, heat the reaction mixture to reflux for 1-2 hours to facilitate cyclization.
-
Cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the desired 3-ethyl-5-substituted-1,2,4-oxadiazole.
-
One-Pot Synthesis from Propionitrile, Aldehyde, and Hydroxylamine
A highly efficient one-pot method allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles directly from a nitrile, an aldehyde, and hydroxylamine hydrochloride without the need for an external oxidant.[4]
Experimental Protocol: One-Pot Synthesis of 3-ethyl-5-aryl-1,2,4-oxadiazoles [4]
-
Materials:
-
Propionitrile
-
Aromatic aldehyde
-
Hydroxylamine hydrochloride
-
Base (e.g., NaOH, KOH)
-
Solvent (e.g., DMSO)
-
-
Procedure:
-
In a round-bottom flask, combine propionitrile (1.0 equivalent), the aromatic aldehyde (1.2 equivalents), and hydroxylamine hydrochloride (1.1 equivalents) in the solvent.
-
Add the base (2.0 equivalents) and stir the mixture at room temperature. The aldehyde acts as both a reactant and an oxidant in this process.
-
Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-ethyl-5-aryl-1,2,4-oxadiazole.
-
Quantitative Data for 1,2,4-Oxadiazole Synthesis:
| Method | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Reported Yield |
| Two-step from this compound | This compound, Acid Chloride | Pyridine or Et₃N | DCM/THF | 2 - 8 hours | 0 °C to Reflux | Good to Excellent |
| One-pot Synthesis | Propionitrile, Aldehyde, Hydroxylamine HCl | Base (NaOH, KOH) | DMSO | 4 - 24 hours | Room Temp. | 11 - 90% |
Synthesis of Pyrimidine N-Oxides
While direct protocols for the reaction of this compound with 1,3-dicarbonyl compounds to form pyrimidine N-oxides are not extensively detailed in the literature, the general reaction of N-hydroxyamidines with β-dicarbonyls or their enamine derivatives provides a viable synthetic route. The following protocol is a general representation of this transformation.
Experimental Protocol: Synthesis of 4,6-disubstituted-2-ethyl-pyrimidine 1-oxides
-
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone) or β-Ketoester
-
Base (e.g., sodium ethoxide) or acidic catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Ethanol, Toluene)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Add the base or acid catalyst as required by the specific substrate.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
-
Synthesis of 1,2,4-Triazine Derivatives
The synthesis of 1,2,4-triazines from N-hydroxyamidines is less common than that of oxadiazoles or pyrimidines. However, a plausible route involves the reaction of this compound with α-dicarbonyl compounds, such as glyoxal or diacetyl, followed by cyclization.
Experimental Protocol: Synthesis of 3-ethyl-5,6-disubstituted-1,2,4-triazines
-
Materials:
-
This compound
-
α-Dicarbonyl compound (e.g., 2,3-butanedione)
-
Solvent (e.g., Acetic acid, Ethanol)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and the α-dicarbonyl compound (1.0 equivalent) in the solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Synthetic routes to 3-Ethyl-1,2,4-oxadiazoles.
Caption: Plausible synthetic pathways to pyrimidines and triazines.
References
Application Notes and Protocols for N-Hydroxyamidine Derivatives in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-hydroxyamidine derivatives as a promising class of antibacterial agents. This document outlines their potential mechanisms of action, summarizes key antibacterial activity data, and provides detailed protocols for their evaluation.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. N-hydroxyamidine derivatives have emerged as a promising scaffold in antibacterial research. This class of compounds, characterized by a core N-hydroxyamidine functional group, has demonstrated potential for broad-spectrum antibacterial activity. Related compounds, such as N-substituted hydroxylamines and N-hydroxyamides, have been shown to inhibit essential bacterial enzymes, suggesting that N-hydroxyamidine derivatives may also target novel bacterial pathways.[1][2]
Potential Mechanisms of Action
While the precise mechanism of action for all N-hydroxyamidine derivatives is an active area of research, studies on structurally related compounds suggest several potential bacterial targets:
-
Inhibition of Ribonucleotide Reductase (RNR): N-substituted hydroxylamine compounds have been shown to act as radical scavengers, which can inhibit the bacterial RNR enzyme.[1] RNR is crucial for the synthesis of DNA precursors, and its inhibition halts bacterial proliferation.[1]
-
Inhibition of Lipid A Biosynthesis: A patent for N-hydroxyamide derivatives has described their ability to inhibit UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[2] LpxC is a key enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] Inhibition of this pathway is lethal to these bacteria.[2]
The exploration of these and other potential targets is a key area of investigation for elucidating the full therapeutic potential of N-hydroxyamidine derivatives.
Caption: A generalized workflow for the discovery and development of novel antibacterial agents.
4.3 Protocol for Anti-Biofilm Activity Assay
Many bacterial infections involve biofilms, which are more resistant to antibiotics.
Materials:
-
Test compound
-
Bacterial strain known for biofilm formation (e.g., P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the culture and add it to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with Crystal Violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound Crystal Violet with 95% ethanol.
-
Measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass. A reduction in absorbance indicates anti-biofilm activity.
Conclusion
N-hydroxyamidine derivatives represent a promising area for the discovery of new antibacterial agents. Their potential to target novel bacterial enzymes, coupled with the demonstrated activity of related compounds, warrants further investigation. The protocols and data presented in these application notes provide a framework for the synthesis, evaluation, and development of this interesting class of molecules in the fight against bacterial infections.
References
Application of N-Hydroxypropionamidine and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxyamidines, also known as amidoximes, and their related N-hydroxyguanidine analogs are versatile functional groups that have garnered significant interest in medicinal chemistry. While N-Hydroxypropionamidine itself is not extensively documented, its core structure serves as a valuable template for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of N-hydroxyamidine-containing compounds, with a focus on their use as enzyme inhibitors and as prodrugs to enhance the oral bioavailability of pharmacologically active amidines.
The N-hydroxyamidine moiety is a key pharmacophore in the development of inhibitors for various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[1][2][3] Furthermore, the ability of the N-hydroxyamidine group to be bioreduced in vivo to the corresponding amidine has been effectively utilized as a prodrug strategy. This approach temporarily masks the basic amidine group, improving its pharmacokinetic properties, particularly oral absorption.[4][5][6][7] N-hydroxyguanidine derivatives have also demonstrated potential as anticancer and antiviral agents.[8][9]
These application notes provide detailed experimental protocols for the synthesis and evaluation of N-hydroxyamidine derivatives, along with representative quantitative data to guide drug discovery efforts.
Data Presentation
Table 1: Inhibitory Activity of N-Hydroxyamidine Derivatives against Indoleamine 2,3-Dioxygenase 1 (IDO1)
| Compound ID | Modification | hIDO1 IC₅₀ (nM) | HeLa Cell IDO1 IC₅₀ (nM) | Reference |
| Epacadostat | Reference Compound | 7 | 50 | [3] |
| Compound 14 | Furazan ring replacement with carbonyl | 10 | 100 | [3] |
| Compound 18 | Furazan ring replacement and side chain modification | 5 | 80 | [3] |
| Compound I-1 | Pharmacophore fusion | Similar to Epacadostat | Similar to Epacadostat | [1][2] |
| Compound I-2 | Pharmacophore fusion | Similar to Epacadostat | Similar to Epacadostat | [1][2] |
Table 2: Anticancer Activity of N-Hydroxyguanidine Derivatives
| Compound ID | R Group (R = NNHC(=NH)NHOH) | L1210 Cells ID₅₀ (µM) | Rous Sarcoma Virus ID₅₀ (µM) | Reference |
| Hydroxyguanidine | H | >1000 | >1000 | [9] |
| Hydroxyurea | - | >1000 | - | [9] |
| Derivative 1 | 2-furyl | 12.6 | 2.76 | [9] |
| Derivative 2 | 5-nitro-2-furyl | 7.8 | 3.16 | [9] |
| Derivative 3 | 4-pyridyl | 126 | 195 | [9] |
Table 3: Bioavailability of an Amidoxime Prodrug
| Compound | Administration Route | Bioavailability (%) | Reference |
| Benzamidine | Oral | Low (implied) | [10] |
| Benzamidoxime | Oral | ~74 | [10] |
| N,N'-dihydroxybenzamidine | Oral | ~91 | [10] |
Experimental Protocols
Protocol 1: Synthesis of N'-Hydroxypropionimidamide
This protocol describes a general method for the synthesis of N-hydroxyamidines from nitriles, which can be adapted for N'-Hydroxypropionimidamide.
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
-
Add sodium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add propionitrile (1 equivalent).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N'-Hydroxypropionimidamide by recrystallization from an appropriate solvent system.
Protocol 2: In Vitro IDO1 Inhibition Assay (Biochemical)
This protocol is for determining the in vitro inhibitory activity of test compounds against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Initiate the reaction by adding the recombinant hIDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Measure the absorbance at 480 nm using a microplate reader.[11]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based IDO1 Inhibition Assay
This protocol measures the ability of test compounds to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or other suitable cancer cell line expressing IDO1
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Reagents for kynurenine detection (as in Protocol 2)
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[11]
-
Remove the medium and add fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Determine the kynurenine concentration in the supernatant using the colorimetric method described in Protocol 2 (steps 5-8).[11]
-
Calculate the percentage of inhibition and determine the cellular IC₅₀ value.
Protocol 4: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the compounds on cancer cell lines.
Materials:
-
HeLa or other cancer cell line
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 5: In Vivo Oral Bioavailability Study in Rodents
This protocol provides a general framework for assessing the oral bioavailability of an N-hydroxyamidine prodrug.
Materials:
-
Test compound (N-hydroxyamidine prodrug) and active amidine
-
Vehicle for oral and intravenous administration
-
Male Sprague-Dawley rats or other suitable rodent model
-
Cannulas for blood collection (e.g., jugular vein)
-
Syringes and needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical method for quantification of the prodrug and active drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: one for intravenous (IV) administration of the active amidine and one for oral (PO) administration of the N-hydroxyamidine prodrug.
-
Administer the active amidine via IV bolus injection (e.g., into the tail vein).
-
Administer the prodrug via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the cannulated vein.
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples to determine the concentrations of both the prodrug and the active amidine using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualization
Caption: IDO1 signaling pathway and inhibition by this compound derivatives.
Caption: Experimental workflow for the development of this compound derivatives.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Hydroxyguanidine|CAS 13115-21-4|Research Chemical [benchchem.com]
- 9. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of N-Hydroxypropionamidine Derivatives as IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxypropionamidine derivatives have emerged as a promising class of small molecules targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and function, thereby facilitating tumor immune escape.[1] Inhibition of IDO1 is therefore a compelling strategy in cancer immunotherapy. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of this compound derivatives as potential IDO1 inhibitors.
Data Presentation
The following table represents illustrative data from a hypothetical high-throughput screening campaign of this compound derivatives against IDO1. This data is intended to provide a framework for the presentation and analysis of screening results.
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Cell-Based IC50 (µM) | Enzymatic IC50 (µM) | Z'-Factor |
| NHP-001 | C3H8N2O | 88.11 | -0.1 | 15.2 | 25.8 | 0.78 |
| NHP-002 | (Structure) | 254.28 | 2.1 | 0.075 | 0.15 | 0.85 |
| NHP-003 | (Structure) | 289.32 | 2.8 | 1.2 | 2.5 | 0.81 |
| NHP-004 | (Structure) | 315.35 | 3.2 | 0.5 | 1.1 | 0.79 |
| NHP-005 | (Structure) | 298.33 | 2.6 | > 50 | > 50 | 0.82 |
| Epacadostat | C11H12F2N4O3S | 322.3 | 1.3 | 0.012 | 0.025 | 0.92 |
Note: Structures for hypothetical derivatives NHP-002 to NHP-005 are not provided. Epacadostat is included as a reference compound. The Z'-factor is a statistical measure of the quality of an HTS assay, with values > 0.5 indicating a robust assay.
Signaling Pathway
The IDO1 signaling pathway plays a crucial role in immune suppression within the tumor microenvironment. The following diagram illustrates the key components of this pathway and the mechanism of action of IDO1 inhibitors.
Caption: IDO1 Signaling Pathway and Inhibition.
Experimental Protocols
High-Throughput Screening Workflow
The following diagram outlines the typical workflow for a high-throughput screening campaign to identify novel IDO1 inhibitors.
Caption: High-Throughput Screening Workflow.
Primary High-Throughput Screening: Cell-Based Kynurenine Assay
This assay measures the production of kynurenine, a downstream product of IDO1 activity, in a cellular context. A reduction in kynurenine levels in the presence of a test compound indicates potential IDO1 inhibition.
Materials:
-
HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Interferon-gamma (IFNγ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
384-well clear-bottom plates
-
Compound library of this compound derivatives dissolved in DMSO
-
Reference inhibitor (e.g., Epacadostat)
Protocol:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: Add 10 µL of medium containing IFNγ to each well to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Addition: Add 100 nL of test compounds from the this compound derivative library (typically at a final concentration of 10 µM) and reference inhibitor to the appropriate wells. Include DMSO-only wells as negative controls.
-
Tryptophan Addition and Incubation: Add 10 µL of medium containing L-Tryptophan to a final concentration of 200 µM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Transfer 30 µL of the cell culture supernatant to a new 384-well plate.
-
Add 5 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet any precipitate.
-
Transfer 25 µL of the supernatant to a new plate.
-
Add 25 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. The Z'-factor should be calculated for each plate to assess assay quality. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Secondary Assay: Recombinant Human IDO1 Enzyme Inhibition Assay
This biochemical assay directly measures the inhibition of purified recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
384-well UV-transparent plates
-
Test compounds and reference inhibitor
Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, add the following to each well:
-
IDO1 assay buffer
-
Test compound or reference inhibitor at various concentrations
-
Recombinant human IDO1 enzyme (final concentration ~50 nM)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing:
-
L-Tryptophan (final concentration ~200 µM)
-
Ascorbic acid (final concentration ~20 mM)
-
Methylene blue (final concentration ~10 µM)
-
Catalase (final concentration ~100 µg/mL)
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Add 50 µL of Ehrlich's reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Determine the IC50 values for the active compounds by fitting the dose-response data to a four-parameter logistic equation.
Hit Validation Workflow
Confirmed hits from the secondary assay should undergo further validation to eliminate false positives and characterize their mechanism of action.
References
Application Note: In Vitro Assay for Measuring Nitric Oxide Release from N-Hydroxypropionamidine and Related N-Hydroxyamidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] The therapeutic potential of NO has led to the development of various NO-donating compounds. The N-hydroxyamidine functional group, found in compounds such as N-hydroxyguanidines, is of particular interest as it can be a source of nitric oxide or its related redox form, nitroxyl (HNO).[2] This application note provides a detailed protocol for the in vitro measurement of nitric oxide release from N-Hydroxypropionamidine, a representative N-hydroxyamidine compound, using the widely adopted Griess assay.
Due to its short half-life, the direct measurement of NO in biological systems is challenging.[1] A common and well-established indirect method is to quantify its stable oxidized metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1][3] The Griess reaction is a colorimetric assay that detects nitrite, making it a cornerstone for estimating NO production.[1][4][5] This method relies on a two-step diazotization reaction where nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable azo dye with a characteristic magenta color that can be quantified spectrophotometrically.[5][6]
Principle of the Griess Assay
The Griess assay is a straightforward and cost-effective method for the indirect quantification of nitric oxide.[4] The underlying principle involves the chemical conversion of nitrite (NO₂⁻), a stable oxidation product of NO, into a colored azo compound. The intensity of the color, which is measured using a spectrophotometer, is directly proportional to the nitrite concentration in the sample.
The reaction proceeds in two steps under acidic conditions:
-
Diazotization: Nitrite reacts with sulfanilamide to form a diazonium salt.
-
Coupling: The diazonium salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo dye.
The absorbance of the resulting solution is typically measured at a wavelength of 540 nm.[4][5]
Data Presentation
The following tables present hypothetical data for the nitric oxide release from this compound under different conditions. This data is for illustrative purposes to guide the user in presenting their own experimental results.
Table 1: Nitrite Standard Curve
| Nitrite Concentration (µM) | Absorbance at 540 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 1.56 | 0.115 ± 0.005 |
| 3.13 | 0.178 ± 0.007 |
| 6.25 | 0.301 ± 0.010 |
| 12.5 | 0.554 ± 0.015 |
| 25 | 1.089 ± 0.021 |
| 50 | 2.150 ± 0.035 |
Table 2: Time-Dependent Nitric Oxide Release from this compound
| Time (hours) | Nitrite Concentration (µM) (Mean ± SD) |
| 0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.4 |
| 2 | 9.8 ± 0.7 |
| 4 | 18.5 ± 1.1 |
| 8 | 32.1 ± 1.9 |
| 12 | 41.3 ± 2.5 |
| 24 | 50.6 ± 3.1 |
| Conditions: 100 µM this compound in Phosphate Buffered Saline (PBS), pH 7.4, 37°C. |
Table 3: pH-Dependent Nitric Oxide Release from this compound
| pH | Nitrite Concentration (µM) after 4 hours (Mean ± SD) |
| 5.0 | 8.9 ± 0.6 |
| 6.0 | 12.4 ± 0.9 |
| 7.4 | 18.5 ± 1.1 |
| 8.0 | 25.1 ± 1.5 |
| Conditions: 100 µM this compound in buffer, 37°C. |
Experimental Protocols
Materials and Reagents
-
This compound (synthesis required or custom order)
-
Sulfanilamide
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED)
-
Phosphoric acid (H₃PO₄)
-
Sodium nitrite (NaNO₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 540 nm
Preparation of Reagents
-
Griess Reagent:
-
Component A (Sulfanilamide Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store at 4°C in a dark bottle. This solution is stable for several months.
-
Component B (NED Solution): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store at 4°C in a dark bottle. This solution should be prepared fresh weekly.
-
-
Nitrite Standard Stock Solution (1 mM): Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water. Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., DMSO or PBS) to make a 10 mM stock solution. Store at -20°C.
Experimental Procedure for Measuring NO Release
-
Preparation of Nitrite Standards:
-
Prepare a series of nitrite standards by serially diluting the 1 mM nitrite stock solution in the same buffer as your sample (e.g., PBS). A typical concentration range is from 0 to 100 µM.
-
Add 50 µL of each standard concentration in triplicate to the wells of a 96-well plate.
-
-
Sample Preparation and Incubation:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 100 µM) in pre-warmed PBS (37°C).
-
For a time-course experiment, prepare a master mix and incubate at 37°C. At each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect 50 µL aliquots in triplicate and place them into the wells of the 96-well plate.
-
For a pH-dependence experiment, prepare solutions of this compound in buffers of different pH values and incubate for a fixed time (e.g., 4 hours) at 37°C. Then, collect 50 µL aliquots in triplicate.
-
Include a blank control containing only the buffer.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A (Sulfanilamide Solution) to all standard and sample wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B (NED Solution) to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot a standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration of the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for NO release from this compound and its detection by the Griess assay.
Caption: Step-by-step experimental workflow for the in vitro nitric oxide release assay.
Potential Mechanism of NO Release from N-Hydroxyamidines
The precise mechanism of nitric oxide release from this compound is not well-documented. However, based on studies of related N-hydroxyguanidine compounds, it is plausible that N-hydroxyamidines can undergo oxidation to release nitric oxide or nitroxyl (HNO), which can be rapidly converted to NO.[2] This process may be spontaneous under physiological conditions or catalyzed by redox-active species.
Caption: A proposed pathway for nitric oxide (NO) or nitroxyl (HNO) release from this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro measurement of nitric oxide release from this compound using the Griess assay. By following these methodologies, researchers can effectively quantify the NO-donating capacity of this and other N-hydroxyamidine compounds. The provided data tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and potential underlying mechanisms. Accurate measurement of NO release is crucial for the development and characterization of novel NO-based therapeutic agents.
References
- 1. In vitro studies of interactions of NO. donor drugs with superoxide and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Hydroxypropionamidine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), the study of protein function, and the development of novel biomaterials. A significant challenge in this field is the modification of lysine residues, which often results in the neutralization of their positive charge, potentially altering the protein's structure and function.
A novel bioconjugation strategy utilizes hydroxylamine and a nitrile, such as propionitrile, to convert the primary amine of lysine residues into an amidine. This reaction is significant because it preserves the positive charge of the lysine side chain. The reactive intermediate, N-hydroxypropionamidine, is formed in situ and readily reacts with the amine group. This method offers a chemoselective approach to protein modification under aqueous conditions, ensuring that the biophysical properties of the protein are minimally affected.[1][2][3]
Principle of the Reaction
The hydroxylamine-mediated amidination of lysine residues is a robust method for modifying proteins while retaining the native charge of the modified amino acid. The reaction proceeds via the nucleophilic attack of hydroxylamine on the nitrile group (e.g., propionitrile), forming an this compound intermediate. This intermediate then reacts with the primary amine of a lysine residue to form a stable amidine bond, releasing water and hydroxylamine. The key advantage of this method is the preservation of the positive charge on the lysine side chain, as the resulting amidine group is protonated at physiological pH.[1][2][3]
Quantitative Data Summary
The efficiency of the hydroxylamine-mediated amidination reaction has been demonstrated with various nitriles and peptide substrates. The following tables summarize the reported conversion rates and yields, providing a comparative overview of the reaction's performance under different conditions.
Table 1: Conversion Efficiency of Lysine Amidination with Various Nitriles
| Nitrile Reagent | Peptide Substrate | Conversion (%) | Isolated Yield (%) |
| Acetonitrile | Peptide 1 | >99 | 95 |
| Propionitrile | Peptide 1 | 93 | 88 |
| 4-cyanotetrahydropyran | Peptide 1 | 90 | 85 |
| 3-aminopropionitrile | Peptide 1 | 38 | - |
| N,N-cyanodimethylamide | Peptide 1 | - | 81 |
Data extracted from a study by He et al. (2024).[1] Conversion was estimated by RP-HPLC.
Table 2: Substrate Scope for Lysine-Containing Peptides
| Peptide Sequence | Nitrile Reagent | Conversion (%) | Isolated Yield (%) |
| GKG | Acetonitrile | >99 | 96 |
| GRGDS | Acetonitrile | >99 | 95 |
| GGGKGGG | Acetonitrile | >99 | 94 |
| GKG(Ac) | Acetonitrile | >99 | 95 |
Data extracted from a study by He et al. (2024).[1] Conversion was estimated by RP-HPLC.
Experimental Protocols
The following protocols provide a general framework for the hydroxylamine-mediated amidination of a model peptide or protein. Optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent concentrations) may be necessary for specific applications.
Protocol 1: Amidination of a Peptide
Materials:
-
Lysine-containing peptide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Propionitrile (or other desired nitrile)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Deionized water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Solution Preparation: Dissolve the lysine-containing peptide in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 1 mM.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of hydroxylamine hydrochloride in deionized water.
-
Prepare a 1 M stock solution of propionitrile in deionized water or a suitable organic solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution, hydroxylamine stock solution, and propionitrile stock solution. The final concentrations should be optimized, but a starting point is 1 mM peptide, 200 mM hydroxylamine, and 200 mM propionitrile.
-
The total reaction volume can be adjusted as needed.
-
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation. Reaction progress can be monitored by taking aliquots at different time points.
-
Quenching (Optional): The reaction can be quenched by adding a sufficient amount of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted this compound.
-
Purification: Purify the amidinated peptide using RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[4][5][6]
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry. An increase in mass corresponding to the addition of the propionamidine group (minus the loss of two hydrogen atoms) is expected.
Protocol 2: Amidination of a Protein
Materials:
-
Protein with accessible lysine residues
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Propionitrile
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system
-
SDS-PAGE analysis equipment
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Protein Solution Preparation: Prepare a solution of the protein in PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Addition:
-
Add hydroxylamine hydrochloride and propionitrile to the protein solution. Final concentrations may need to be optimized, but a starting point of 100-200 mM for each reagent is recommended.
-
Ensure thorough but gentle mixing to avoid protein denaturation.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-12 hours. The optimal time and temperature will depend on the stability of the protein.
-
Purification: Remove excess reagents and purify the modified protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein.[7]
-
Characterization:
-
Analyze the purified protein by SDS-PAGE to check for integrity and potential aggregation.
-
Confirm the modification by mass spectrometry (e.g., LC-MS). Intact protein analysis or peptide mapping after tryptic digestion can be used to determine the extent and sites of modification.[8]
-
Visualizations
Reaction Mechanism
Caption: Hydroxylamine-mediated amidination of a lysine residue.
Experimental Workflow
Caption: General experimental workflow for protein/peptide amidination.
Applications in Drug Development and Research
-
Charge-Related Protein Function Studies: By preserving the positive charge on lysine residues, this modification allows for the investigation of the role of charge in protein-protein interactions, enzyme activity, and protein stability without the confounding effects of charge neutralization.[2][3]
-
Development of Bioconjugates: This method can be used to attach payloads, such as drugs or imaging agents, to proteins and antibodies. The stability of the amidine bond and the preservation of the protein's native properties are advantageous for the development of therapeutics with improved efficacy and safety profiles.
-
Biomaterial Science: The ability to modify proteins while maintaining their charge can be exploited in the creation of novel biomaterials. For instance, it has been used to develop DNA-protein complexes with enhanced mechanical properties.[2]
Conclusion
The hydroxylamine-mediated amidination of lysine residues, with the in situ formation of reagents like this compound, represents a significant advancement in bioconjugation chemistry. Its ability to preserve the positive charge of lysine residues makes it an invaluable tool for researchers and drug development professionals. The protocols and data presented here provide a foundation for the application of this innovative technique in a wide range of biological and therapeutic contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Hydroxypropionamidine Synthesis
Welcome to the technical support center for the synthesis of N-Hydroxypropionamidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient generation of free hydroxylamine: The reaction requires free hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride and a base. If the base is not strong enough or used in insufficient quantity, the nucleophilic addition to the nitrile will be slow or incomplete. | - Ensure the use of a suitable base such as sodium ethoxide, sodium hydroxide, or potassium carbonate. - Use at least a stoichiometric equivalent of the base relative to hydroxylamine hydrochloride. An excess of the base can be beneficial. |
| Low reaction temperature: The reaction rate can be slow at room temperature. | - Consider heating the reaction mixture. A temperature of 40-60°C is a good starting point, but optimization may be required.[1] |
| Short reaction time: The conversion of the nitrile to the N-hydroxyamidine may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time. Reactions can take anywhere from a few hours to 48 hours or more to complete.[1] |
| Poor quality of reagents: Degradation of propionitrile or hydroxylamine hydrochloride can lead to poor results. | - Use freshly opened or properly stored reagents. - Verify the purity of the starting materials. |
| Solvent issues: The choice of solvent can significantly impact the reaction. | - Ethanol or methanol are commonly used and are good solvents for the reactants.[1] - Ensure the use of an appropriate grade of solvent. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of propionamide: Hydrolysis of the nitrile or the this compound can lead to the formation of propionamide as a byproduct. | - Ensure anhydrous reaction conditions if possible, although some protocols use aqueous or alcoholic solutions. - Careful control of pH during workup is important. |
| Unreacted starting materials: Incomplete reaction can leave unreacted propionitrile and hydroxylamine in the product mixture. | - Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. - Purify the crude product using recrystallization or column chromatography.[1] |
| Side reactions: Other side reactions may occur, leading to various impurities. | - Lowering the reaction temperature might help to reduce the rate of side reactions. - A different choice of base or solvent could also minimize side product formation. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent: This can lead to low recovery after filtration. | - After the reaction, remove the solvent under reduced pressure.[1] - If the product is a salt, precipitation can be induced by adding a less polar co-solvent. |
| Oily product instead of a solid: The product may not crystallize easily. | - Try different solvents or solvent mixtures for recrystallization. - Purification by column chromatography is a good alternative if recrystallization is unsuccessful.[1] |
| Co-precipitation of inorganic salts: Salts formed from the base and the hydrochloride of hydroxylamine can contaminate the product. | - Filter the reaction mixture to remove any precipitated salts before product isolation. - Washing the crude product with a solvent in which the desired product is sparingly soluble but the salts are soluble can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and widely used method is the reaction of propionitrile with hydroxylamine. Typically, hydroxylamine is generated in situ from hydroxylamine hydrochloride using a base.
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: The key factors include the choice and amount of base, reaction temperature, reaction time, and the solvent used. Proper optimization of these parameters is crucial for achieving high yields.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can track the disappearance of the starting material (propionitrile) and the appearance of the product.
Q4: What is a typical work-up procedure for this reaction?
A4: A typical work-up involves cooling the reaction mixture, filtering off any inorganic salts, removing the solvent under reduced pressure, and then purifying the crude product by recrystallization or column chromatography.[1]
Q5: What are the expected spectroscopic signatures for this compound?
A5: In ¹H NMR, you would expect to see signals for the ethyl group (a triplet and a quartet) and exchangeable protons for the NH₂ and OH groups. In ¹³C NMR, the most characteristic signal would be for the amidine carbon. IR spectroscopy would show characteristic stretches for N-H, O-H, and C=N bonds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound synthesis in the literature, the following table presents data for the synthesis of a close analog, N-Hydroxyacetamidine, to illustrate the potential impact of reaction conditions on yield.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetonitrile | Hydroxylamine hydrochloride, Sodium ethoxide | Ethanol | 40 | 48 | 81 | [1] |
This data is for N-Hydroxyacetamidine and should be considered as a reference for optimizing this compound synthesis.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N-Hydroxyacetamidine, which can be adapted for this compound.
Synthesis of N-Hydroxyacetamidine from Acetonitrile [1]
Materials:
-
Acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium ethoxide solution (21% v/v in ethanol)
-
Ethanol
-
Phenolphthalein (indicator)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of hydroxylamine hydrochloride (0.5 mol) in ethanol (200 ml), add a small amount of phenolphthalein as an indicator.
-
Slowly add sodium ethoxide solution (324 ml, 21% v/v) over a period of 1 hour.
-
Stir the reaction mixture for 3 hours.
-
Add acetonitrile (13.8 g) and continue stirring at room temperature for 2 hours.
-
Heat the reaction mixture at 40°C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Allow the residue to stand at room temperature for 48 hours.
-
Dissolve the crude product in methanol (1 liter) and adsorb it onto silica gel.
-
Purify the product by silica column chromatography using a 9:1 mixture of dichloromethane:methanol as the eluent.
-
The final product, N'-hydroxyacetamidine, is obtained after evaporation of the solvent.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of N-hydroxyamidines.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in N-hydroxyamidine synthesis.
References
Overcoming solubility issues of N-Hydroxypropionamidine in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with N-Hydroxypropionamidine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: this compound is a polar molecule, as indicated by its low calculated logP value of -0.1.[1] Based on the "like dissolves like" principle, it is expected to have higher solubility in polar organic solvents and lower solubility in non-polar organic solvents.
Q2: Are there any known quantitative solubility data for this compound?
A2: Currently, there is limited publicly available quantitative solubility data for this compound in various organic solvents. However, qualitative information for structurally similar compounds, such as other amidoximes, suggests solubility in polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] For precise quantitative measurements, it is recommended to perform experimental solubility determination.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes dissolving in liquid solvents, solubility tends to increase with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solid. Therefore, gentle heating can be a useful technique to enhance the dissolution of this compound.
Q4: Can I use sonication to aid in dissolving this compound?
A4: Yes, sonication is a common and effective method to aid in the dissolution of solids in solvents. The high-frequency sound waves can help to break apart solute particles and increase the rate of solvation.
Troubleshooting Guide for Solubility Issues
Researchers may encounter several challenges when attempting to dissolve this compound. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: The compound is not dissolving or is dissolving very slowly.
-
Possible Cause 1: Inappropriate solvent choice.
-
Troubleshooting Step: Based on its polar nature, ensure you are using a sufficiently polar solvent. If you are using a non-polar or weakly polar solvent, consider switching to a more polar option.
-
-
Possible Cause 2: Insufficient temperature.
-
Troubleshooting Step: Gently warm the solvent while stirring. Monitor the temperature to avoid any potential degradation of the compound.
-
-
Possible Cause 3: Inadequate agitation.
-
Troubleshooting Step: Increase the stirring speed or use a vortex mixer. Sonication can also be employed to facilitate dissolution.
-
-
Possible Cause 4: The solution is already saturated.
-
Troubleshooting Step: Add a larger volume of the solvent to the existing mixture to see if more compound dissolves.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Possible Cause 1: The solution was supersaturated.
-
Troubleshooting Step: This can occur if the solution was heated to dissolve the compound and then cooled. The solubility limit may have been exceeded at the lower temperature. To create a stable solution, start with a lower concentration of the solute or maintain a slightly elevated temperature if the experimental conditions allow.
-
-
Possible Cause 2: Change in solvent composition.
-
Troubleshooting Step: If another solvent was added to the solution, it may have decreased the overall polarity, causing the polar this compound to precipitate. Ensure all components of your solvent system are compatible.
-
Logical Workflow for Troubleshooting Solubility Issues
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocol is recommended.
Protocol: Determination of this compound Solubility in an Organic Solvent
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath and agitate (stir or shake) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Experimental Workflow for Solubility Determination
Qualitative Solubility Data Summary
| Solvent Category | Examples | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Capable of hydrogen bonding and have high polarity, which is favorable for dissolving a polar molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | High polarity facilitates dissolution, though the lack of hydrogen bond donation might limit it slightly compared to protic solvents. |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | May show some solubility, but the lower polarity will be less effective at solvating the polar this compound. |
| Non-Polar | Hexane, Toluene, Chloroform | Very Low to Insoluble | The significant difference in polarity makes dissolution energetically unfavorable. |
Disclaimer: This information is for guidance purposes only. It is strongly recommended that researchers perform their own solubility tests for their specific experimental conditions.
References
Stability of N-Hydroxypropionamidine under acidic and basic conditions
This technical support center provides guidance on the stability of N-Hydroxypropionamidine. Given the limited publicly available stability data for this specific molecule, the information provided is based on the general chemical properties of the N-hydroxyamidine functional group and established principles of drug stability testing. The data and protocols should be considered illustrative and used as a starting point for your own internal validation.
Troubleshooting Guide: Unexpected Degradation
Q1: My this compound sample is showing rapid degradation in an acidic buffer (pH < 4). What is the likely cause and how can I mitigate it?
A1: N-hydroxyamidines can be susceptible to acid-catalyzed hydrolysis. At low pH, the molecule is likely protonated, making it more vulnerable to nucleophilic attack by water. This can lead to the cleavage of the C=N bond.
Potential Degradation Pathway under Acidic Conditions:
-
Mechanism: Acid-catalyzed hydrolysis.
-
Expected Products: Propionic acid and hydroxylamine (or their corresponding salts).[1]
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, increase the pH of the solution to a milder acidic or near-neutral range (pH 4-6), where many amidine derivatives exhibit greater stability.[2]
-
Temperature Control: Lower the temperature of your experiment. Hydrolysis reactions are temperature-dependent; running your experiment at a reduced temperature (e.g., 4°C) can significantly decrease the degradation rate.
-
Buffer Selection: Ensure your buffer components are not catalyzing the degradation. While common buffers like acetate and phosphate are generally inert, it is a factor to consider.
-
Analyte Concentration: Higher concentrations can sometimes lead to faster degradation or precipitation, depending on the solubility of the degradants. Verify that you are working within the optimal concentration range.
Q2: I'm observing degradation of my compound in a basic aqueous solution (pH > 8). What is happening?
A2: Under basic conditions, N-hydroxyamidines can undergo base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon of the C=N bond. This pathway can lead to the formation of a carboxylate salt and other products.
Potential Degradation Pathway under Basic Conditions:
Troubleshooting Steps:
-
pH Control: The rate of base-catalyzed hydrolysis is pH-dependent. If possible for your application, lower the pH to the neutral or slightly acidic range.
-
Minimize Exposure Time: Prepare your basic solutions immediately before use and minimize the time the this compound is exposed to the alkaline environment.
-
Use of Aprotic Solvents: If your experimental design permits, consider using a non-aqueous or aprotic solvent system to minimize hydrolysis.
Q3: I see a new, unexpected peak in my HPLC analysis after storing the sample. What could it be?
A3: A new peak, particularly one with a different retention time, indicates the formation of a degradation product. The polarity of the new peak can provide clues. For instance, the formation of propionic acid from hydrolysis would likely result in a more polar compound that elutes earlier in a reverse-phase HPLC system.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for investigating an unknown degradation product.
References
- 1. youtube.com [youtube.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Reaction Conditions for N-Hydroxypropionamidine Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of N-Hydroxypropionamidine to form 3-methyl-1,2,4-oxadiazole derivatives. The guidance provided is based on established principles of 1,2,4-oxadiazole synthesis and is intended to serve as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the cyclization of this compound?
The cyclization of this compound into a 1,2,4-oxadiazole ring typically proceeds through a two-step sequence. First, the N-hydroxyamidine is acylated by an appropriate acylating agent (e.g., an acyl chloride or anhydride) to form an O-acylamidoxime intermediate. This intermediate then undergoes an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[1][2][3]
Q2: My reaction yield is low. What are the common contributing factors?
Low yields in this compound cyclization can arise from several factors:
-
Incomplete acylation: The initial O-acylation step may not go to completion.
-
Decomposition of the starting material or intermediate: N-hydroxyamidoximes and their O-acylated derivatives can be thermally labile.
-
Suboptimal cyclization conditions: The temperature, solvent, and base used for the cyclodehydration step are critical and may not be optimized.
-
Formation of byproducts: Side reactions can consume the starting material or intermediate, reducing the yield of the desired product.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the acylating agent and the O-acylamidoxime intermediate.
Q3: What are the most common byproducts observed in this reaction?
The primary byproduct is often the uncyclized O-acylamidoxime intermediate. Other potential byproducts can include the corresponding nitrile formed from the decomposition of the amidoxime, and rearranged heterocyclic isomers under certain conditions.[1] If the reaction is not carried out under anhydrous conditions, hydrolysis products of the starting materials and intermediates may also be present.
Q4: Can this reaction be performed as a one-pot synthesis?
Yes, one-pot syntheses of 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their derivatives have been reported.[4] These methods typically involve the use of a coupling agent to activate the carboxylic acid in situ, followed by cyclization, often facilitated by a base or by heating.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete O-acylation of this compound. | - Ensure the use of a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).- Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).- Add a base (e.g., pyridine, triethylamine) to scavenge the acid byproduct of the acylation reaction. |
| Inefficient cyclodehydration of the O-acylamidoxime intermediate. | - Increase the reaction temperature for the cyclization step.- Screen different solvents; polar aprotic solvents like DMF or DMSO can be effective.[5]- Add a dehydrating agent or a catalyst (e.g., a mild base or a Lewis acid). | |
| Decomposition of starting material or intermediate. | - Perform the acylation step at a lower temperature (e.g., 0 °C) before heating for cyclization.- Minimize the overall reaction time. | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Presence of unreacted starting material and the O-acylamidoxime intermediate. | - Increase the reaction time and/or temperature for the cyclization step.- Isolate the O-acylamidoxime intermediate first and then subject it to optimized cyclization conditions. |
| Formation of byproducts. | - Ensure strictly anhydrous reaction conditions.- Consider alternative acylating agents or cyclization methods that are known to be cleaner. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | - Use a different extraction solvent.- If the product is basic, consider an acid wash to move it to the aqueous layer, followed by basification and re-extraction. |
| Product co-elutes with impurities during chromatography. | - Try a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Data Presentation
Table 1: Effect of Acylating Agent on Yield (Hypothetical Data)
| Entry | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | 100 | 4 | 65 |
| 2 | Acetyl Chloride | Dichloromethane | 25 | 2 | 75 |
| 3 | Acetic Acid / DCC | DMF | 110 | 6 | 55 |
| 4 | Acetic Acid / T3P | Ethyl Acetate | 80 | 3 | 80 |
This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound was not available in the searched literature. The trends are based on general knowledge of 1,2,4-oxadiazole synthesis.
Table 2: Optimization of Cyclization Temperature (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Toluene | 80 | 6 | 50 | | 2 | Toluene | 110 | 4 | 70 | | 3 | Xylene | 140 | 2 | 85 | | 4 | DMF | 120 | 3 | 88 |
This table presents hypothetical data for illustrative purposes, based on general principles of chemical kinetics in organic synthesis.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Methyl-5-substituted-1,2,4-oxadiazole
This protocol is a general procedure that should be optimized for the specific substrate.
Step A: O-Acylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime. This intermediate can be used in the next step with or without further purification.
Step B: Cyclodehydration to form the 1,2,4-Oxadiazole
-
Dissolve the crude O-acylamidoxime from Step A in a high-boiling point solvent such as xylene or DMF.
-
Heat the solution to reflux (typically 120-150 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-methyl-5-substituted-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 3-Methyl-5-substituted-1,2,4-oxadiazole
This one-pot procedure is adapted from methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[4]
-
To a solution of the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add a coupling agent (e.g., EDC, T3P, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 1,2,4-oxadiazole.
Mandatory Visualization
Caption: Comparative workflow of two-step versus one-pot synthesis of 3-methyl-1,2,4-oxadiazoles.
Caption: Troubleshooting logic for addressing low yields in this compound cyclization.
References
Technical Support Center: Purification of N-Hydroxypropionamidine and its Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Hydroxypropionamidine and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and related compounds.
Question: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
Answer: "Oiling out" is a common issue when purifying polar compounds like N-hydroxyamidines. It occurs when the compound is insoluble in the solvent at room temperature but melts in the hot solvent instead of dissolving. Here are several strategies to address this:
-
Solvent Selection: The chosen solvent may be too nonpolar. Try switching to a more polar solvent or a solvent mixture. Common solvent systems for polar compounds include ethanol/water, methanol/water, and acetone/water.
-
Lower the Temperature: Dissolve your compound at a lower temperature by using more solvent. This can prevent the compound from melting.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.
-
Concentration: Your solution might be too dilute. Slowly evaporate some of the solvent to increase the concentration and induce crystallization.
Question: My yield after recrystallization is very low. How can I improve it?
Answer: Poor recovery can be due to several factors. Consider the following troubleshooting steps:
-
Solvent Volume: You may have used too much solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling Process: Ensure the solution is thoroughly cooled. An ice bath can help maximize crystal precipitation.
-
Solubility in Cold Solvent: The compound might be too soluble in the cold solvent. Consider using a different solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Filtration: Ensure that you are using an appropriate filtration technique (e.g., vacuum filtration with a Büchner funnel) to efficiently collect the crystals and minimize loss. Wash the collected crystals with a minimal amount of ice-cold solvent.
Question: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
Answer: Co-elution of impurities is a common challenge in column chromatography, especially with polar compounds. Here are some optimization strategies:
-
Solvent System (Eluent): Your eluent may be too polar, causing everything to move too quickly up the column.
-
Decrease Polarity: Reduce the proportion of the more polar solvent in your eluent system.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can improve the separation of compounds with different polarities.
-
-
Stationary Phase:
-
Silica Gel: If your compound is strongly adsorbing to the silica gel, consider adding a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to help displace it.
-
Alternative Phases: For very polar compounds, consider using alternative chromatography techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with a suitable polar-endcapped column.[1]
-
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Question: My purified N-hydroxyamidine is discolored. What is the cause and how can I fix it?
Answer: Discoloration often indicates the presence of colored impurities, which may arise from the synthesis or degradation.
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Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product.
-
Oxidation: N-hydroxyamidines can be susceptible to oxidation. Ensure that your purification process minimizes exposure to air and high temperatures for extended periods.
-
Trace Metals: Contamination with trace metals can sometimes lead to colored complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound and its analogs?
A1: Common impurities can be categorized as follows:
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Starting Material-Related: Unreacted starting materials such as the corresponding nitrile or carboxylic acid, and residual hydroxylamine.
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Reagent-Related: Byproducts from coupling agents if used in the synthesis.
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Process-Related: Intermediate products, such as esters, if the synthesis involves an esterification step.
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Degradation-Related: N-hydroxyamidines can be sensitive to hydrolysis, especially under strong acidic or basic conditions, which can lead to the formation of the corresponding amide and hydroxylamine. They are also susceptible to oxidation.
Q2: Which chromatographic techniques are best suited for purifying N-hydroxyamidines?
A2: Due to their polar nature, several chromatographic techniques can be employed:
-
Normal-Phase Chromatography: This is a common choice, typically using a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane, hexane) and a polar solvent (e.g., methanol, ethyl acetate).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to the high polarity of N-hydroxyamidines, RP-HPLC methods can be developed. This often requires highly aqueous mobile phases or the use of ion-pairing reagents to improve retention. Adjusting the pH of the mobile phase can also be an effective strategy.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can be a good alternative for the analysis and purification of polar compounds.[3]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A combination of methods is often used for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a mass spectrometer (LC-MS), is a powerful tool for identifying and quantifying impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and the effectiveness of a purification step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any residual starting materials or byproducts. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups in the molecule.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound and helps in the identification of unknown impurities.
Q4: How can I store purified this compound to prevent degradation?
A4: Given their potential for hydrolysis and oxidation, N-hydroxyamidines should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Data Presentation
The following table provides representative quantitative data for the purification of N'-hydroxyacetamidine, a close analog of this compound. This data can serve as a reference for developing purification strategies for similar compounds.
| Compound | Purification Method | Eluent/Solvent System | Yield (%) | Purity (%) | Analytical Method | Reference |
| N'-hydroxyacetamidine | Silica Column Chromatography | Dichloromethane:Methanol (9:1) | 81 | >95 (assumed) | ¹H NMR | [5] |
Experimental Protocols
Protocol 1: Purification of N'-hydroxyacetamidine by Silica Column Chromatography (Representative Protocol)
This protocol is based on the reported purification of N'-hydroxyacetamidine and can be adapted for this compound and its analogs.[5]
Materials:
-
Crude N'-hydroxyacetamidine
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (9:1 DCM:MeOH).
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude N'-hydroxyacetamidine in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the 9:1 DCM:MeOH solvent system.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N'-hydroxyacetamidine.
Protocol 2: General Recrystallization Procedure
Materials:
-
Crude N-hydroxyamidine product
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the cold solvent. Heat the mixture on a hot plate with stirring, and add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Hydroxyacetamidine | 22059-22-9 [chemicalbook.com]
Troubleshooting low conversion rates in N-Hydroxypropionamidine reactions
Welcome to the Technical Support Center for N-Hydroxypropionamidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of propionitrile with hydroxylamine.[1] This reaction is typically performed using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine, which then acts as the nucleophile.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The most significant side product is the corresponding amide, propionamide. This can form, particularly if reaction conditions such as temperature and stoichiometry are not carefully controlled. Incomplete reaction will also leave unreacted propionitrile in your crude product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (propionitrile), you can observe the consumption of the nitrile and the appearance of the more polar this compound product spot. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis.
Q4: What are the recommended purification methods for this compound?
A4: Purification can be achieved through recrystallization or column chromatography. The choice of method depends on the physical state of the product (solid or oil) and the nature of the impurities. For solid products, recrystallization from a suitable solvent system is often effective. If the product is an oil or co-elutes with impurities, column chromatography using a solvent system optimized by TLC (e.g., ethyl acetate/hexane) is recommended.[2]
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store the compound under an inert gas atmosphere, such as nitrogen or argon, at 2-8°C to minimize degradation.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in this compound synthesis can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Yield of the Desired Product
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Possible Cause: Inactive or degraded hydroxylamine.
-
Solution: Ensure you are using a fresh or properly stored supply of hydroxylamine hydrochloride. Hydroxylamine can degrade over time.
-
-
Possible Cause: Insufficient amount of base.
-
Possible Cause: Low reaction temperature.
-
Solution: If the reaction is sluggish at room temperature, gentle heating may be necessary to increase the reaction rate. However, be cautious as excessive heat can promote the formation of the amide byproduct.[2]
-
-
Possible Cause: Poor solubility of reagents.
-
Solution: Ensure that your starting materials are soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent.
-
Issue 2: Significant Formation of Propionamide Byproduct
-
Possible Cause: Presence of water in the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Possible Cause: High reaction temperature or prolonged reaction time.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of the amide byproduct.[2]
-
-
Possible Cause: Incorrect choice of base.
-
Solution: The choice of base can influence the formation of the amide. Weaker bases like sodium carbonate or triethylamine are generally preferred over stronger bases like sodium hydroxide.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: The product is an oil and does not crystallize.
-
Solution: If recrystallization attempts fail, column chromatography is the recommended method for purification.[2]
-
-
Possible Cause: The product co-elutes with impurities during column chromatography.
-
Solution: Optimize the solvent system for column chromatography by testing various ratios of polar and non-polar solvents with TLC to achieve better separation.[2]
-
Data Presentation
The following table summarizes the general effects of various reaction parameters on the yield of amidoximes, which can be applied to the synthesis of this compound.
| Parameter | Condition | Effect on this compound Yield | Effect on Propionamide Byproduct | Reference |
| Base | Strong Base (e.g., NaOH) | Can decrease yield | Can significantly increase formation | [3] |
| Weak Base (e.g., Na2CO3, Et3N) | Generally higher yields | Lower formation | [2][3] | |
| Temperature | Room Temperature | May be slow, but cleaner reaction | Minimal formation | [3] |
| Reflux | Increases reaction rate, but can increase byproduct | Increased formation, especially with prolonged time | [1][2] | |
| Solvent | Protic (e.g., Ethanol, Water) | Good solubility for reagents, generally good yields | Can contribute to amide formation | [1][3] |
| Aprotic (e.g., THF, DCM) | May require a stronger base | Generally less amide formation | ||
| Stoichiometry | Excess Hydroxylamine | Can drive the reaction to completion | May lead to more side reactions if not controlled | |
| Excess Base | Can promote byproduct formation | Increased formation | [3] |
Experimental Protocols
Key Synthesis Protocol: From Propionitrile and Hydroxylamine Hydrochloride
This protocol is adapted from established procedures for the synthesis of amidoximes from aliphatic nitriles.
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Ethanol or Methanol
-
Water (if using Na₂CO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 - 1.5 equivalents) in a mixture of ethanol and water (if using sodium carbonate) or in ethanol alone (if using triethylamine).
-
Addition of Base and Nitrile: To the stirred solution, add sodium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents). Follow this with the addition of propionitrile (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (indicated by the consumption of propionitrile), cool the mixture to room temperature. If a solid (inorganic salts) is present, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Expected ¹H and ¹³C NMR Data for this compound:
-
¹H NMR (in DMSO-d₆): The expected signals would include a triplet for the methyl group (CH₃), a quartet for the methylene group (CH₂), and broad singlets for the amine (NH₂) and hydroxyl (OH) protons.
-
¹³C NMR (in DMSO-d₆): The expected signals would include peaks for the methyl carbon, the methylene carbon, and the amidoxime carbon (C=NOH).
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low conversion rates in this compound synthesis.
References
Preventing the degradation of N-Hydroxypropionamidine during storage
Welcome to the technical support center for N-Hydroxypropionamidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to troubleshoot common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by temperature, humidity, light exposure, and pH. The presence of oxidizing agents can also lead to its degradation. The molecule contains an amidine group, which can be susceptible to hydrolysis, and a hydroxylamine group, which is prone to oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a well-sealed container, protected from light, at a controlled temperature of 2-8°C. For extended storage, temperatures of -20°C are recommended. It is crucial to minimize exposure to atmospheric moisture.
Q3: I have observed a decrease in the purity of my this compound sample over time. What could be the cause?
A3: A decrease in purity often indicates degradation. The most common causes are improper storage conditions, such as elevated temperatures, exposure to humidity, or prolonged exposure to light. Hydrolysis of the amidine group or oxidation of the hydroxylamine moiety are the likely degradation pathways. We recommend verifying your storage conditions and performing a purity analysis using a validated HPLC method.
Q4: What are the potential degradation products of this compound?
A4: Based on its chemical structure, the primary degradation products are expected to result from hydrolysis and oxidation. Hydrolysis of the amidine functional group can yield propionamide and hydroxylamine. Oxidation of the N-hydroxy group could lead to the formation of the corresponding nitroso or nitro compounds.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of this compound. This method should be capable of separating the intact molecule from its potential degradation products. Regular testing of samples stored under controlled conditions will provide a stability profile over time.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new, unidentified peaks in the HPLC chromatogram of a stored this compound sample.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored at the recommended temperature, protected from light and moisture.
-
Conduct Forced Degradation Studies: To tentatively identify the degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in correlating the unknown peaks with specific degradation pathways.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which will aid in their structural elucidation.
-
Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during sample preparation and analysis.
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
-
Symptom: Reduced biological activity or inconsistent results in assays using this compound.
-
Possible Cause: Degradation of the active compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Confirm Purity: Immediately assess the purity of the this compound stock solution and solid material using a validated HPLC method.
-
Prepare Fresh Stock Solutions: If the purity is compromised, discard the old stock solution and prepare a fresh one from a new or properly stored solid sample.
-
Evaluate Solvent Stability: this compound may have limited stability in certain solvents. If possible, prepare solutions fresh before each experiment. If solutions need to be stored, perform a time-course stability study in the specific solvent at the storage temperature.
-
Control Experimental Conditions: Ensure that the pH and temperature of your experimental buffers are within a range that does not promote the degradation of this compound.
-
Data Presentation
The following tables summarize hypothetical data from a stability study of this compound to illustrate expected outcomes under different storage conditions.
Table 1: Stability of this compound Under Different Temperature and Humidity Conditions (6 Months)
| Storage Condition | Purity (%) | Total Degradation Products (%) | Appearance |
| 2-8°C / Ambient Humidity | 99.5 | 0.5 | White crystalline solid |
| 25°C / 60% RH | 97.2 | 2.8 | Slight discoloration |
| 40°C / 75% RH (Accelerated) | 92.1 | 7.9 | Yellowish powder |
| -20°C / Ambient Humidity | >99.8 | <0.2 | White crystalline solid |
Table 2: Forced Degradation of this compound
| Stress Condition | Purity (%) | Major Degradation Product(s) |
| 0.1 M HCl (60°C, 24h) | 85.3 | Hydrolysis Product A |
| 0.1 M NaOH (60°C, 24h) | 88.1 | Hydrolysis Product A |
| 3% H₂O₂ (RT, 24h) | 82.5 | Oxidation Product B, C |
| 80°C (48h) | 96.8 | Minor thermal degradants |
| Photostability (ICH Q1B, 24h) | 98.2 | Minor photolytic degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Objective: To quantify the purity of this compound and separate it from its potential degradation products.
-
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products of this compound and understand its degradation pathways.
-
Methodology:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute a 1 mL aliquot with mobile phase for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze by HPLC. A dark control sample should be stored under the same conditions but protected from light.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for unexpected degradation.
Analytical challenges in the characterization of N-Hydroxypropionamidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxypropionamidine. The information is designed to address common analytical challenges encountered during its characterization.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound, like other N-hydroxyamidines (amidoximes), is susceptible to hydrolysis, which can be influenced by pH and temperature. The primary degradation pathway is often the conversion to the corresponding amidine or other related substances.[1][2] Stability studies are crucial to determine the optimal storage and handling conditions.[3][4] It is recommended to conduct stress testing, including exposure to various pH levels, temperatures, and light, to understand its degradation profile.[4]
Q2: Why am I observing poor peak shape (e.g., tailing, fronting) during HPLC analysis of this compound?
A2: Poor peak shape for a polar compound like this compound can arise from several factors. Given that amidines are basic, interactions with residual silanols on the stationary phase of the HPLC column are a common cause of peak tailing.[5][6] Other potential causes include column overload, inappropriate mobile phase pH, or sample solvent incompatibility.[7]
Q3: I am having trouble retaining this compound on my C18 column. What can I do?
A3: Due to its polar nature, this compound may exhibit poor retention on traditional reversed-phase columns like C18.[8][9] Several strategies can be employed to improve retention:
-
Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.[10]
-
Aqueous Normal Phase (ANP) or HILIC chromatography: These techniques are well-suited for the analysis of highly polar compounds.
-
Ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionized analytes.[11]
-
Adjust mobile phase pH: Maintaining a pH that ensures the analyte is in a suitable ionic state can improve retention.
Q4: During LC-MS analysis, how can I differentiate this compound from its potential hydroxylated metabolites?
A4: Distinguishing between N-oxides (like N-hydroxyamidines) and hydroxylated compounds can be achieved using different mass spectrometry techniques. Under Atmospheric Pressure Chemical Ionization (APCI-MS), N-oxides can produce distinct [M+H-O]+ ions, which are typically not observed for hydroxylated metabolites.[12][13][14] Tandem mass spectrometry (MS/MS) experiments can also be informative, as aliphatic hydroxylated compounds often show a predominant loss of water, which may be less significant for N-oxides.[12][13][14]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Interaction with column silanols. | Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Optimize mobile phase pH. |
| Column Overload. | Reduce the injection volume or the concentration of the sample.[7] | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Prepare the mobile phase manually to bypass any issues with the mixing device.[8] |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Use a guard column to protect the analytical column.[8] If performance continues to decline, replace the column. | |
| Low Signal Intensity | Poor ionization in MS detector. | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Adjust mobile phase pH or add modifiers to enhance ionization. |
| On-column degradation. | Investigate sample stability in the mobile phase. Consider using a faster analysis method. |
Sample Stability and Degradation
| Problem | Potential Cause | Suggested Solution |
| Appearance of Unknown Peaks in Chromatogram | Degradation of this compound. | Prepare samples fresh and store them at low temperatures (e.g., 2-8°C or frozen) away from light. |
| Contamination. | Use high-purity solvents and clean sample vials. Filter samples before injection.[15] | |
| Inconsistent Quantitative Results | pH-dependent hydrolysis. | Buffer samples and mobile phase to a pH of maximum stability, which should be determined experimentally.[1] |
| In-use instability of reconstituted samples. | Conduct in-use stability studies to define the acceptable period for using a prepared sample solution.[16] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound
-
Objective: To separate and quantify this compound and monitor for potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (95:5 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: pH-Dependent Stability Study of this compound
-
Objective: To evaluate the stability of this compound at different pH values.
-
Materials: this compound, buffers (pH 4, 7, and 9), HPLC system.
-
Procedure:
-
Prepare stock solutions of this compound in each buffer to a final concentration of 100 µg/mL.
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots at a controlled temperature (e.g., 25°C).
-
At each time point, analyze the samples using the HPLC-UV method described in Protocol 1.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: HPLC Troubleshooting Workflow.
Caption: Stability Investigation Pathway.
References
- 1. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidine - Wikipedia [en.wikipedia.org]
- 7. ijsdr.org [ijsdr.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Scaling Up the Synthesis of N-Hydroxypropionamidine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Hydroxypropionamidine. Our aim is to facilitate a smooth scale-up of this process for preclinical studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing this compound?
A1: The most widely used and direct method for preparing this compound is through the nucleophilic addition of hydroxylamine to propionitrile.[1][2][3] This method is generally high-yielding and utilizes readily available starting materials.[1][2]
Q2: What are the typical starting materials and reagents required for this synthesis?
A2: The primary starting materials are propionitrile and hydroxylamine. Hydroxylamine is often generated in situ from hydroxylamine hydrochloride by adding a base like sodium carbonate or triethylamine.[1][4] Common solvents for this reaction include ethanol, methanol, or water.[1]
Q3: What are the potential impurities I might encounter during the synthesis of this compound?
A3: The most common impurity is the corresponding amide (propionamide), which can form as a side-product.[5][6] The formation of this amide can present challenges during purification, especially during large-scale synthesis.[5] Other potential impurities include unreacted starting materials (propionitrile and hydroxylamine).
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the product.[7]
Q5: What are the recommended methods for purifying crude this compound?
A5: The primary methods for purification are recrystallization and extraction.[4][8] After the reaction, the crude product can be extracted using a suitable solvent like ethyl acetate.[4] For achieving high purity, recrystallization from an appropriate solvent system is recommended.[4][9]
Q6: How can I confirm the identity and purity of the final product?
A6: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[7] The purity of the synthesized compound can be determined by HPLC analysis or by measuring its melting point.[7]
Q7: What are the recommended storage conditions for this compound?
A7: For a similar compound, N'-hydroxy-2-methylpropanimidamide, it is recommended to store the compound under an inert atmosphere (such as nitrogen or argon) at 2-8°C to prevent degradation.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive hydroxylamine reagent. | Use a fresh or properly stored batch of hydroxylamine hydrochloride. Its quality can degrade over time.[7] |
| Insufficient base to liberate free hydroxylamine. | Ensure the correct stoichiometric amount of base (e.g., sodium carbonate, triethylamine) is used to neutralize the hydrochloride salt.[7] | |
| Inappropriate reaction temperature. | The reaction may require heating to proceed at a reasonable rate. Refluxing in ethanol or methanol is a common practice.[1] However, excessively high temperatures could promote side reactions. | |
| Short reaction time. | Monitor the reaction by TLC to ensure it has gone to completion. Reaction times can vary from 1 to 48 hours depending on the specific conditions.[1] | |
| Presence of Propionamide Impurity | Reaction conditions favoring amide formation. | The formation of the amide side-product can be influenced by the solvent and reaction conditions.[5][6] Consider using an aqueous solution of hydroxylamine, which may reduce reaction time and potentially minimize side reactions.[1] |
| Difficulty in Purification | Co-crystallization of product and impurities. | If recrystallization is ineffective, column chromatography may be necessary to separate the product from closely related impurities like propionamide. |
| Product is an oil and fails to crystallize. | The presence of impurities can inhibit crystallization. Purifying the crude product using column chromatography to remove these impurities may facilitate subsequent crystallization. | |
| Inconsistent Results at Larger Scale | Poor heat and mass transfer. | Ensure efficient stirring and temperature control, as these become more critical at a larger scale. Localized overheating can lead to increased byproduct formation. |
| Challenges in work-up and isolation. | Extraction and filtration processes may need to be optimized for larger volumes. Ensure efficient phase separation during extraction and adequate washing of the filter cake to maximize yield. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound at a laboratory scale.
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol (95%)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a mixture of water and ethanol.[4]
-
Add propionitrile (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[4]
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[4]
-
Combine the organic fractions and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Comparison of Synthesis Parameters
| Parameter | Method A: Base in Alcohol | Method B: Aqueous Hydroxylamine |
| Starting Materials | Propionitrile, Hydroxylamine HCl, Base (e.g., Na₂CO₃) | Propionitrile, Aqueous Hydroxylamine |
| Solvent | Ethanol or Methanol[1] | Water[1] |
| Reaction Temperature | Reflux (60-80 °C)[1] | Ambient to mild heating |
| Reaction Time | 1 - 48 hours[1] | Generally shorter than Method A[1] |
| Typical Yield | High (up to 98% for some amidoximes)[1] | High (70-85% for some amidoximes)[1] |
| Key Advantage | Well-established and high yielding. | No need for an additional base, potentially shorter reaction time.[1] |
| Potential Drawback | Longer reaction times may be required. | May require optimization for specific nitriles. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains [mdpi.com]
- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of N-Hydroxypropionamidine and Other Nitric Oxide Donors for Therapeutic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is a critical decision in the design of therapeutic strategies targeting a myriad of physiological and pathological processes. This guide provides a comparative overview of the efficacy of N-Hydroxypropionamidine, a member of the N-hydroxyguanidine class of NO donors, alongside other established nitric oxide donors. The comparison focuses on their mechanisms of NO release, kinetic profiles, and biological potency, supported by experimental data and detailed methodologies.
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. Its therapeutic potential is harnessed through the use of NO donor compounds, which release NO in a controlled manner. These donors are broadly classified based on their mechanism of NO release: those that release NO spontaneously and those that require enzymatic bioactivation.
Overview of Nitric Oxide Donor Classes
A diverse range of chemical entities can donate nitric oxide. The primary classes include:
-
Organic Nitrates: These compounds, such as nitroglycerin, require enzymatic activity, primarily mitochondrial aldehyde dehydrogenase (ALDH2), to release NO. They are widely used in the treatment of cardiovascular diseases.
-
S-Nitrosothiols (RSNOs): This class, including S-nitrosoglutathione (GSNO), can release NO through various mechanisms, including thermal and photochemical decomposition, and transnitrosation reactions. Some RSNOs are found endogenously.
-
Diazeniumdiolates (NONOates): These compounds spontaneously release NO under physiological conditions in a pH-dependent manner. The rate of NO release can be modulated by altering the chemical structure of the parent amine.
-
Metal-NO Complexes: Sodium nitroprusside (SNP) is a prime example, releasing NO upon exposure to light or reducing agents.
-
N-Hydroxyguanidines: This class of compounds, which includes this compound, can generate NO through oxidative processes.
Comparative Efficacy of Nitric Oxide Donors
| Nitric Oxide Donor | Class | Mechanism of NO Release | Half-life (t½) of NO Release | Vasorelaxant Potency (EC50) |
| N-Hydroxyguanidine derivatives | N-Hydroxyguanidine | Enzymatic Oxidation | Variable; dependent on oxidative environment | Data not available for this compound |
| Sodium Nitroprusside (SNP) | Metal-NO Complex | Spontaneous (light/reducing agents) | < 2 minutes | ~0.01 - 0.1 µM |
| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | Spontaneous/Enzymatic | Minutes to hours (variable) | ~0.1 - 1 µM |
| Spermine NONOate | Diazeniumdiolate | Spontaneous (pH-dependent) | ~39 minutes | Data variable depending on assay |
| Diethylamine NONOate | Diazeniumdiolate | Spontaneous (pH-dependent) | ~2 minutes | ~0.2 µM |
Note: The presented data is a compilation from various in vitro studies and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. The experimental evaluation of NO donors typically involves quantifying NO release and assessing their biological activity.
The quantification of NO release and the assessment of vasorelaxant activity are fundamental to characterizing NO donors. The following diagrams illustrate the typical workflows for these experiments.
Detailed Experimental Protocols
Quantification of Nitric Oxide Release (Griess Assay)
The Griess assay is a common method for the indirect quantification of NO by measuring its stable breakdown product, nitrite.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine (NED) in deionized water.
-
-
Sodium nitrite standard solutions (0-100 µM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate reader.
Procedure:
-
Prepare a stock solution of the NO donor in an appropriate solvent.
-
Incubate the NO donor solution in PBS (pH 7.4) at 37°C for a defined period to allow for NO release and subsequent conversion to nitrite.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
In a 96-well plate, add 50 µL of the incubated sample or standard to each well.
-
Add 50 µL of Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Vasorelaxation Assay in Isolated Aortic Rings
This ex vivo method assesses the potency of NO donors in inducing smooth muscle relaxation.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat).
-
Krebs-Henseleit physiological salt solution.
-
Vasoconstrictor agent (e.g., phenylephrine).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of approximately 1.5-2.0 g for at least 60 minutes.
-
Induce a stable contraction in the aortic rings using a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable plateau of contraction is reached, cumulatively add the NO donor in increasing concentrations to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the concentration range is exhausted.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the donor concentration.
-
Calculate the EC50 value, which is the concentration of the donor that produces 50% of the maximal relaxation.
Conclusion
The choice of an NO donor for research and therapeutic development depends on the desired kinetic profile of NO release and the specific biological context. While established donors like sodium nitroprusside and S-nitrosothiols offer rapid and potent NO release, the class of N-hydroxyguanidines, including this compound, represents a potentially valuable alternative, likely mediating NO release through oxidative mechanisms. However, a comprehensive evaluation of this compound's efficacy is currently hampered by the lack of specific quantitative data on its NO release kinetics and vasorelaxant potency. Further experimental characterization is imperative to fully understand its therapeutic potential and to enable direct comparisons with other classes of nitric oxide donors. The detailed protocols provided in this guide offer a standardized framework for conducting such essential evaluations.
N-Hydroxypropionamidine vs. Other Amidoximes: A Comparative Guide for Bioisosteric Studies
For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. Amidoximes, as bioisosteric replacements for carboxylic acids or prodrugs of amidines, represent a versatile functional group in drug design. This guide provides a detailed comparison of N-hydroxypropionamidine with other common amidoximes, focusing on their performance in bioisosteric studies, supported by experimental data and detailed protocols.
Introduction to Amidoximes in Drug Discovery
Amidoximes are N-hydroxy derivatives of amidines and have gained significant attention in drug discovery for two primary reasons. Firstly, they serve as effective prodrugs for amidine-containing compounds. Amidines are often potent inhibitors of enzymes like serine proteases, but their high basicity leads to poor oral bioavailability. The less basic amidoxime moiety can be readily absorbed and is subsequently reduced in vivo by enzymes such as cytochrome P450 reductases to the active amidine. Secondly, the amidoxime group can act as a bioisostere of carboxylic acids or hydroxamic acids, enabling it to chelate metal ions in enzyme active sites, as seen in histone deacetylase (HDAC) inhibitors.
This guide focuses on a comparative analysis of this compound against two other frequently employed amidoximes: N-hydroxyacetamidine and N-hydroxybenzamidine. We will explore their physicochemical properties, synthesis, and performance in key biological assays.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The successful application of an amidoxime in bioisosteric studies hinges on its physicochemical and pharmacokinetic profile. The following tables summarize key parameters for this compound and its counterparts.
| Property | This compound | N-Hydroxyacetamidine | N-Hydroxybenzamidine | Source(s) |
| Molecular Weight ( g/mol ) | 88.11 | 74.08 | 136.15 | |
| logP (calculated) | -0.4 | -0.8 | 1.0 | |
| pKa | ~5.5 | ~5.3 | ~4.8 |
Table 1: Comparative Physicochemical Properties. This table highlights the differences in size, lipophilicity, and basicity among the three amidoximes. This compound and N-hydroxyacetamidine are small and hydrophilic, while N-hydroxybenzamidine is more lipophilic.
| Parameter | This compound | N-Hydroxyacetamidine | N-Hydroxybenzamidine | Source(s) |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data not available | Data not available | Data not available | |
| In Vitro Metabolic Stability (t½, min) | Data not available | Data not available | Data not available | |
| Oral Bioavailability (%) | Data not available | Data not available | ~74 (as prodrug for benzamidine) | [1] |
Table 2: Comparative Pharmacokinetic Parameters. While specific comparative data is limited, the known oral bioavailability of benzamidoxime as a prodrug for benzamidine underscores the potential of this class of compounds to enhance drug delivery. Further studies are required to fully elucidate the pharmacokinetic profiles of this compound and N-hydroxyacetamidine.
Performance in Biological Assays
The utility of amidoximes as bioisosteres is ultimately determined by their biological activity. Here, we compare their potential as prodrugs for serine protease inhibitors and as direct inhibitors of histone deacetylases.
Serine Protease Inhibition (as Prodrugs)
Amidines are potent inhibitors of serine proteases due to their ability to mimic the protonated side chains of arginine and lysine, which are natural substrates for these enzymes. The corresponding amidoximes serve as prodrugs that are converted to the active amidines in vivo.
| Amidine | Target Serine Protease | IC₅₀ or Kᵢ (µM) | Source(s) |
| Propionamidine | Data not available | Data not available | |
| Acetamidine | Data not available | Data not available | |
| Benzamidine | Trypsin | 19 (Kᵢ) | |
| Thrombin | 220 (Kᵢ) | ||
| Plasmin | 350 (Kᵢ) |
Table 3: Inhibitory Activity of Parent Amidines against Serine Proteases. This data provides a baseline for the expected potency of the active drugs generated from their amidoxime prodrugs.
Histone Deacetylase (HDAC) Inhibition
The amidoxime moiety can act as a zinc-binding group, making it a suitable bioisostere for the hydroxamic acid group found in many HDAC inhibitors.
| Amidoxime Compound | Target HDAC | IC₅₀ (µM) | Source(s) |
| This compound | Data not available | Data not available | |
| Various Amidoximes | HDACs | Submicromolar | [2] |
Table 4: Inhibitory Activity of Amidoximes against Histone Deacetylases. Studies have shown that various amidoxime-containing compounds exhibit potent, submicromolar inhibition of HDACs, demonstrating the potential of this scaffold in the development of novel epigenetic drugs.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the synthesis of this compound and for key biological and pharmacokinetic assays.
Synthesis of this compound
Reaction: The synthesis of this compound is typically achieved through the reaction of propionitrile with hydroxylamine in the presence of a base.
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add sodium carbonate to the solution to generate free hydroxylamine in situ.
-
Add propionitrile to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caco-2 Permeability Assay
This assay is a standard in vitro method to predict the intestinal absorption of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (e.g., this compound)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the test compound and control compounds (typically at 10 µM) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound)
-
Control compound (e.g., verapamil)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the test and control compounds with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Serine Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a serine protease.
Materials:
-
Serine protease (e.g., trypsin, thrombin)
-
Fluorogenic or chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (the active amidine)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Add the assay buffer, serine protease, and varying concentrations of the test compound to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
HDAC Inhibition Assay
This assay quantifies the inhibitory effect of a compound on histone deacetylase activity.
Materials:
-
Recombinant HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
Test compound (e.g., an amidoxime)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer, HDAC enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the deacetylation reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate visualizations of relevant pathways and workflows.
In Vivo Conversion of Amidoxime to Amidine
References
Validating a Novel, Efficient Synthesis of N-Hydroxypropionamidine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a cornerstone of successful and timely research. This guide provides a comprehensive validation of a new, one-pot synthetic route for N-Hydroxypropionamidine, a valuable building block in medicinal chemistry. We present a detailed comparison with the traditional synthetic method, supported by experimental data, detailed protocols, and visual workflows to facilitate an informed selection of the optimal synthesis strategy.
This compound and its derivatives are of significant interest in drug discovery, notably for their role as prodrugs and their activity as enzyme inhibitors.[1] The validation of more efficient and streamlined synthetic routes is therefore crucial for accelerating research and development in this area.
Comparative Analysis of Synthetic Routes
The traditional synthesis of this compound relies on the reaction of propionitrile with hydroxylamine. While effective, this method can require longer reaction times and reflux conditions. The novel approach presented here is a one-pot synthesis starting from propionamide, which offers a more streamlined and potentially faster alternative at room temperature.
Data Presentation
The following table summarizes the key performance metrics for the traditional and the new synthetic routes for this compound. Data for N'-hydroxy-2-methylpropanimidamide, a structurally similar compound, is used for comparative purposes due to the limited availability of specific data for this compound.[2]
| Parameter | Method 1: Traditional Route (from Nitrile) | Method 2: New Route (One-Pot from Amide) |
| Starting Material | Propionitrile | Propionamide |
| Key Reagents | Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate) | Triphenylphosphine (Ph₃P), Iodine (I₂), Hydroxylamine Hydrochloride, Triethylamine (Et₃N) |
| Typical Solvents | Ethanol, Methanol, Water | Dichloromethane |
| Reaction Time | 1 - 5 hours | ~2 hours |
| Temperature | Reflux | Room Temperature |
| Reported Yield | Up to 99% (for analogous compounds)[2] | Moderate to Good (general method)[2] |
| Key Considerations | High yield, readily available starting materials. Potential for amide side-product formation. | One-pot potential from carboxylic acids. Milder reaction conditions. |
Experimental Protocols
Detailed methodologies for both the traditional and the new synthetic routes are provided below.
Method 1: Traditional Synthesis from Propionitrile
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride
-
Sodium Carbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Add sodium carbonate (0.6 equivalents) to the solution to generate free hydroxylamine.
-
Add propionitrile (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Method 2: New One-Pot Synthesis from Propionamide
Materials:
-
Propionamide
-
Triphenylphosphine (Ph₃P)
-
Iodine (I₂)
-
Hydroxylamine hydrochloride
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of iodine (1.5 equivalents) and triphenylphosphine (1.5 equivalents) in dry dichloromethane at 0 °C, add propionamide (1 equivalent).
-
Add triethylamine (5 equivalents) and hydroxylamine hydrochloride (1.5 equivalents) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction by TLC.
-
Concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., using 30–70% ethyl acetate in hexane) to yield the final product.[1]
Mandatory Visualizations
To further clarify the new synthetic route and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the new one-pot synthesis of this compound.
N-Hydroxyamidines are known inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the tryptophan catabolism pathway. IDO1 is a significant target in cancer immunotherapy due to its role in mediating immune suppression in the tumor microenvironment.
Caption: Inhibition of the IDO1 signaling pathway by this compound.
References
A Methodological Guide to Assessing the Enzymatic Cross-Reactivity of Novel Compounds: A Case Study Framework for N-Hydroxypropionamidine
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data regarding the primary enzymatic target or the cross-reactivity profile of N-Hydroxypropionamidine. Consequently, this guide provides a comprehensive, generalized framework that researchers, scientists, and drug development professionals can employ to assess the cross-reactivity of a novel chemical entity, using this compound as a hypothetical subject.
The principles and protocols outlined below are fundamental to the process of characterizing a new enzyme inhibitor, ensuring a thorough understanding of its specificity and potential off-target effects, which is a critical step in drug discovery and development.
Introduction to Cross-Reactivity in Enzymatic Assays
In the quest for new therapeutic agents, the ideal small molecule inhibitor would modulate the activity of its intended target enzyme with high potency and absolute specificity. However, due to conserved structural motifs in enzyme families (e.g., the ATP-binding pocket in kinases), inhibitors often interact with multiple enzymes. This phenomenon, known as cross-reactivity or off-target activity, can lead to undesired side effects or, in some cases, beneficial polypharmacology. Therefore, systematically profiling an inhibitor's activity across a panel of enzymes is a crucial step in its preclinical characterization.
This guide outlines a standard workflow for determining the cross-reactivity of a hypothetical inhibitor, "this compound," against a panel of enzymes.
Experimental Workflow for Assessing Inhibitor Cross-Reactivity
The process of evaluating the specificity of a new inhibitor can be broken down into several key stages, from initial screening to detailed kinetic analysis. The following diagram illustrates a typical workflow.
Data Presentation: Summarizing Cross-Reactivity Data
Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of an inhibitor. Tables are an effective way to summarize this information.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme Target | Enzyme Family | Assay Format | This compound IC50 (µM) | Selectivity Index (vs. Target X) |
| Target X (Primary) | Hypothetical | Fluorescence | 0.05 | 1 |
| Kinase A | Tyrosine Kinase | Radiometric | 1.2 | 24 |
| Kinase B | Ser/Thr Kinase | Luminescence | > 10 | > 200 |
| Protease C | Cysteine Protease | FRET | 8.5 | 170 |
| Protease D | Serine Protease | Colorimetric | > 10 | > 200 |
| Phosphatase E | Tyrosine Phosphatase | Fluorescence | 0.9 | 18 |
The Selectivity Index is calculated as the IC50 for the off-target enzyme divided by the IC50 for the primary target. A higher selectivity index indicates greater specificity for the primary target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for determining the inhibitory activity of a compound.
General Protocol for IC50 Determination in a Fluorescence-Based Kinase Assay
This protocol is a general template and would be optimized for each specific enzyme.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of 10-point, 3-fold serial dilutions of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Prepare solutions of the kinase, peptide substrate, and ATP in assay buffer at 2X the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted this compound to the wells of a 384-well plate. Include wells with DMSO only for 'no inhibition' controls and wells without enzyme for 'background' controls.
-
Add 5 µL of the 2X kinase solution to all wells except the background controls.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of a 2X solution of the peptide substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.[1]
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the product. For example, in an ADP-Glo™ (Promega) assay, add 20 µL of ADP-Glo™ Reagent to deplete the remaining ATP, incubate, and then add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the 'no inhibition' control to 100% activity and the 'no enzyme' control to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[2]
-
Visualization of Off-Target Effects on Signaling Pathways
Understanding the potential impact of cross-reactivity requires placing the off-target interactions in the context of cellular signaling pathways. The following diagram illustrates a hypothetical scenario where an inhibitor of "Target X" also inhibits "Kinase A," leading to unintended effects on a separate pathway.
Conclusion
While specific data for this compound remains elusive, the framework presented here provides a robust and systematic approach for any researcher to characterize the cross-reactivity of a novel enzyme inhibitor. By employing a tiered screening strategy, presenting data clearly, and adhering to detailed protocols, scientists can build a comprehensive selectivity profile. This profile is indispensable for interpreting the biological effects of the compound and for making informed decisions in the progression of a drug discovery project. The importance of such rigorous profiling cannot be overstated, as it forms the foundation for developing safer and more effective therapeutics.
References
A Comparative Analysis of the Biological Activity of N-Hydroxypropionamidine and its O-Alkylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N-Hydroxypropionamidine and its O-alkylated derivatives. Due to a lack of direct comparative studies in publicly available literature, this analysis is based on the known biological activities of the broader class of amidoximes and their O-substituted analogs. This guide aims to provide a foundational understanding for researchers interested in the potential therapeutic applications of these compounds.
Introduction
This compound belongs to the class of amidoximes, which are known to possess a wide range of biological activities. O-alkylation of the hydroxylamine moiety can significantly modulate the physicochemical properties and, consequently, the biological activity of these compounds. This modification can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets. Potential therapeutic areas for these compounds include antimicrobial, anticancer, and anti-inflammatory applications.
General Biological Activities
While specific data for this compound is limited, the broader class of amidoximes and their O-alkylated derivatives have been reported to exhibit several biological activities:
-
Antimicrobial Activity: Amidoxime derivatives have shown potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes. O-alkylation may enhance antimicrobial efficacy by increasing cell membrane permeability.
-
Anticancer Activity: Several amidoxime derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and inhibition of enzymes crucial for cancer cell proliferation.
-
Enzyme Inhibition: The amidoxime functional group can act as a mimic of the transition state of certain enzymatic reactions. For instance, some amidoximes are known to be inhibitors of nitric oxide synthases (NOS), which could be relevant in inflammatory conditions. O-alkylation can alter the binding affinity and selectivity for specific enzymes.
Data Presentation
As no direct comparative quantitative data for this compound and its O-alkylated derivatives were found, the following table presents a generalized comparison based on the properties of the broader amidoxime class.
| Property | This compound (Parent Compound) | O-Alkylated Derivatives | Potential Impact of O-Alkylation |
| Solubility | Generally more water-soluble | Generally more lipid-soluble | Increased lipophilicity can enhance membrane permeability. |
| Metabolic Stability | May be susceptible to in vivo reduction to the corresponding amidine. | O-alkylation can protect the hydroxylamine group from metabolic enzymes, potentially increasing the half-life. | Improved pharmacokinetic profile. |
| Target Interaction | The N-hydroxy group can participate in hydrogen bonding and metal chelation. | The ether oxygen can still act as a hydrogen bond acceptor, but the nature of the interaction with the target will be altered. | Changes in binding affinity and selectivity. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comparative analysis of this compound and its O-alkylated derivatives.
Synthesis of O-Alkylated Derivatives
Objective: To synthesize a series of O-alkyl derivatives of this compound for biological evaluation.
Materials:
-
This compound
-
Alkyl halides (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide, acetone)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere.
-
Add a suitable base to deprotonate the hydroxylamine.
-
Slowly add the desired alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure O-alkylated derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Test compounds (this compound and O-alkylated derivatives)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate growth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the compounds on mammalian cell lines.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by these compounds and a general experimental workflow for their evaluation.
Caption: Hypothetical signaling pathway modulated by this compound or its derivatives.
A Head-to-Head Comparison: N-Hydroxypropionamidine-Based Compounds and Standard Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. This guide provides a comparative analysis of a promising class of compounds, N-Hydroxypropionamidine-based agents, against established standard antibiotics. While direct comprehensive data for this compound itself is limited, this guide synthesizes available in-vitro data for structurally related N-substituted hydroxylamines and N-hydroxyamidine derivatives to offer valuable insights into their potential antibacterial spectrum and potency. The performance of these novel compounds is compared against the broad-spectrum fluoroquinolone, ciprofloxacin, and the protein synthesis inhibitor, chloramphenicol.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various N-substituted hydroxylamine derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside comparative data for the standard antibiotic ciprofloxacin. A second table provides data for N-hydroxy-diaryl-dimethylpiperidin-4-one oximes compared to chloramphenicol. Lower MIC values indicate greater potency.
Table 1: In Vitro Antibacterial Activity of N-Substituted Hydroxylamine Derivatives (MIC in μg/mL)
| Compound/Agent | Bacillus anthracis | Staphylococcus aureus | Staphylococcus epidermidis | Enterococcus faecalis | Pseudomonas aeruginosa | Escherichia coli |
| N-HA Derivative 10 | 62.5 | >250 | 125 | >250 | >250 | >250 |
| N-HA Derivative 11 | 31.2 | 62.5 | 62.5 | 125 | 125 | >250 |
| N-HA Derivative 12 | 31.2 | 62.5 | 62.5 | 125 | 125 | >250 |
| N-HA Derivative 14 | 31.2 | 62.5 | 62.5 | 125 | >250 | >250 |
| N-HA Derivative 15 | 31.2 | 62.5 | 62.5 | 125 | >250 | >250 |
| N-HA Derivative 17 | 31.2 | 62.5 | 62.5 | 125 | >250 | >250 |
| N-HA Derivative 18 | 31.2 | 62.5 | 62.5 | 125 | >250 | >250 |
| Ciprofloxacin | 0.2 | 0.4 | 0.4 | 0.8 | 0.4 | 0.05 |
Data synthesized from a study on N-substituted hydroxylamine (N-HA) compounds.
Table 2: In Vitro Antibacterial Activity of N-Hydroxy-diaryl-dimethylpiperidin-4-one Oximes (Zone of Inhibition in mm)
| Compound/Agent | Vibrio cholerae | Salmonella typhi | Shigella flexneri | Escherichia coli | Staphylococcus aureus | Klebsiella pneumoniae | β-Haemolytic streptococcus | Pseudomonas aeruginosa |
| Compound 3a | 25 ± 0.5 | 26 ± 0.5 | 24 ± 0.5 | 25 ± 0.5 | 26 ± 0.5 | 24 ± 0.5 | 25 ± 0.5 | 26 ± 0.5 |
| Compound 3b | 26 ± 0.5 | 25 ± 0.5 | Inactive | Inactive | 25 ± 0.5 | Inactive | 26 ± 0.5 | 25 ± 0.5 |
| Compound 3c | 24 ± 0.5 | 26 ± 0.5 | 25 ± 0.5 | 26 ± 0.5 | 24 ± 0.5 | 25 ± 0.5 | 24 ± 0.5 | 26 ± 0.5 |
| Compound 3d | 25 ± 0.5 | 24 ± 0.5 | 26 ± 0.5 | 25 ± 0.5 | 26 ± 0.5 | 26 ± 0.5 | 25 ± 0.5 | 24 ± 0.5 |
| Compound 3e | 26 ± 0.5 | 25 ± 0.5 | 24 ± 0.5 | 24 ± 0.5 | 25 ± 0.5 | 24 ± 0.5 | 26 ± 0.5 | 25 ± 0.5 |
| Compound 3f | 24 ± 0.5 | 26 ± 0.5 | 25 ± 0.5 | 26 ± 0.5 | Inactive | 25 ± 0.5 | 24 ± 0.5 | Inactive |
| Chloramphenicol (500 µg/mL) | 30 ± 0.5 | 30 ± 0.5 | 30 ± 0.5 | 30 ± 0.5 | 30 ± 0.5 | 30 ± 0.5 | 30 ± 0.5 | 30 ± 0.5 |
Data from a study on N-Hydroxy-2,6-diaryl-3,5-dimethylpiperidin-4-one oximes.
Mechanisms of Action
This compound-based compounds and standard antibiotics exert their effects through distinct molecular pathways.
N-Substituted Hydroxylamine Derivatives: These compounds are proposed to act as radical scavengers, leading to the inhibition of the bacterial enzyme Ribonucleotide Reductase (RNR). RNR is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, these agents effectively halt DNA replication and repair, leading to bacterial cell death.
Validating N-Hydroxypropionamidine as a CYP450 Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the role of N-Hydroxypropionamidine as a potential substrate for cytochrome P450 (CYP450) enzymes. Given the limited direct literature on this compound's interaction with CYP450s, this document outlines the established experimental workflows and presents comparative data from well-characterized CYP450 substrates. By following these protocols, researchers can effectively determine which CYP450 isoforms metabolize this compound and characterize the kinetics of these interactions.
Comparative Data of Known CYP450 Substrates
The following tables summarize typical kinetic parameters for known substrates of major human CYP450 enzymes. These values serve as a benchmark for the expected outcomes of in vitro metabolism studies with this compound.
Table 1: Michaelis-Menten Constants (Km) for Known CYP450 Probe Substrates
| CYP450 Isoform | Probe Substrate | Typical Km (µM) |
| CYP1A2 | Phenacetin | 25 |
| CYP2B6 | Bupropion | 46 |
| CYP2C8 | Amodiaquine | ~1.5 |
| CYP2C9 | Diclofenac | 2 |
| CYP2C19 | S-Mephenytoin | 20 |
| CYP2D6 | Dextromethorphan | 9 |
| CYP3A4/5 | Midazolam | 3 |
| CYP3A4/5 | Testosterone | ~50 |
Data compiled from various sources. Actual values can vary based on experimental conditions.[1][2][3][4]
Table 2: Known Inhibitors for Major CYP450 Isoforms
| CYP450 Isoform | Selective Inhibitor |
| CYP1A2 | α-Naphthoflavone, Furafylline |
| CYP2B6 | Sertraline, Ticlopidine |
| CYP2C8 | Gemfibrozil glucuronide, Montelukast |
| CYP2C9 | Sulfaphenazole, Tienilic acid |
| CYP2C19 | N-3-benzyl-nirvanol, Ticlopidine |
| CYP2D6 | Quinidine, Paroxetine |
| CYP3A4/5 | Ketoconazole, Itraconazole |
This table provides examples of selective inhibitors used to confirm the involvement of specific CYP450 isoforms.[5][6]
Experimental Protocols
The following protocols are essential for validating whether a compound, such as this compound, is a substrate of CYP450 enzymes.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This initial screening assay determines the overall metabolic stability of this compound in a complex system containing a wide range of drug-metabolizing enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.[7]
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and the reaction is terminated by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
A control incubation without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).
CYP450 Reaction Phenotyping with Recombinant Human CYP Enzymes
This experiment identifies which specific CYP450 isoforms are responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) co-expressed with NADPH-cytochrome P450 reductase.[7][8]
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Similar to the metabolic stability assay, incubate this compound (at a concentration around the expected Km, or a single concentration like 1 µM for initial screening) with each individual recombinant CYP450 enzyme.
-
Initiate the reaction with the addition of the NADPH regenerating system.
-
Incubate for a fixed period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction and process the samples as described above.
-
Analyze the samples for the depletion of this compound and, if standards are available, the formation of potential metabolites.
-
The "recombinant enzyme" approach allows for the direct observation of each selected enzyme's effect on the test compound's metabolism.[8]
Data Analysis: Compare the rate of metabolism of this compound across the different CYP450 isoforms. The isoforms that show the highest rates of metabolism are the primary candidates for its biotransformation.
Enzyme Kinetics (Determination of Km and Vmax)
For the CYP450 isoforms identified as major contributors, this assay determines the Michaelis-Menten constants (Km and Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction.
Materials:
-
This compound
-
The relevant recombinant human CYP450 enzyme(s)
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Set up a series of incubations with a fixed concentration of the recombinant CYP450 enzyme and varying concentrations of this compound (e.g., spanning a range from 0.1 to 10 times the estimated Km).
-
Initiate the reactions and incubate for a time period determined to be in the linear range of metabolite formation.
-
Terminate the reactions and quantify the formation of the metabolite(s) or the depletion of the substrate.
Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Validated assays for human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
A Comparative Guide to the Synthetic Efficiency of N-Hydroxypropionamidine Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of common synthetic protocols for N-Hydroxypropionamidine, a key intermediate in medicinal chemistry. By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document aims to provide researchers with the necessary information to select the most efficient and suitable synthesis strategy for their specific needs.
Executive Summary
The synthesis of this compound is primarily achieved through two main routes: the reaction of propionitrile with hydroxylamine and the conversion of propionamide. The nitrile-based method is generally well-documented and often results in high yields. The amide-based route presents an alternative, particularly when the corresponding amide is readily available or can be generated in situ. The choice between these methods will depend on factors such as the availability of starting materials, desired purity, scalability, and tolerance to specific reagents and reaction conditions.
Comparison of Synthetic Protocols
The following table summarizes the key quantitative metrics for the two primary synthetic approaches to this compound. This data has been compiled from various sources and represents typical outcomes for these reactions.
| Parameter | Method 1: From Nitrile | Method 2: From Amide |
| Starting Material | Propionitrile | Propionamide |
| Key Reagents | Hydroxylamine Hydrochloride, Base (e.g., Sodium Carbonate, Triethylamine) | Hydroxylamine, Dehydrating Agent (e.g., PPh₃/I₂) |
| Typical Solvents | Ethanol, Methanol, Water | Dichloromethane |
| Reaction Time | 1 - 5 hours | ~2 hours |
| Temperature | Reflux | Room Temperature |
| Reported Yield | Up to 99%[1] | Moderate to Good (General Method)[1] |
| Key Considerations | High yield, readily available starting materials. Potential for amide side-product formation.[1] | One-pot potential from carboxylic acids. Less documented for simple aliphatic amides.[1] |
Experimental Protocols
Below are detailed experimental protocols for the two key methods of synthesizing this compound.
Method 1: Synthesis from Propionitrile and Hydroxylamine
This method is one of the most direct and widely used for the preparation of N-hydroxyamidines.[2] It involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of propionitrile. The hydroxylamine is typically generated in situ from its hydrochloride salt by the addition of a base.
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride
-
Base (e.g., Sodium Carbonate or Triethylamine)
-
Solvent (e.g., Ethanol, Methanol, or Water)
Procedure:
-
In a reaction vessel, dissolve hydroxylamine hydrochloride (1.1 equivalents) and a suitable base (e.g., sodium carbonate, 1.1 equivalents, or triethylamine, 1.6 equivalents) in the chosen solvent.
-
Add propionitrile (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-5 hours. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the reaction mixture to remove the salt.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.
Method 2: Synthesis from Propionamide
This approach offers an alternative route, particularly when propionamide is a more accessible starting material. The conversion of an amide to an N-hydroxyamidine typically requires a dehydrating agent to facilitate the reaction with hydroxylamine.
Materials:
-
Propionamide
-
Hydroxylamine
-
Dehydrating agent (e.g., Triphenylphosphine (PPh₃) and Iodine (I₂))
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve propionamide (1 equivalent) in anhydrous dichloromethane.
-
Add triphenylphosphine (1.1 equivalents) and iodine (1.1 equivalents) to the solution at room temperature.
-
Stir the mixture for a short period to allow for the formation of the reactive intermediate.
-
Add hydroxylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for approximately 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Synthetic Pathway Visualization
The following diagrams illustrate the generalized workflows for the two primary synthetic routes to this compound.
Caption: Workflow for the synthesis of this compound from propionitrile.
Caption: Workflow for the synthesis of this compound from propionamide.
References
Orthogonal Strategies for Confirming N-Hydroxypropionamidine Adduct Structures: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive structural confirmation of molecular adducts is a cornerstone of rigorous scientific inquiry. N-Hydroxypropionamidine adducts, formed from the reaction of reactive metabolites with biomolecules, represent a critical class of modifications that necessitate unambiguous characterization. This guide provides a comprehensive comparison of orthogonal analytical methods for the structural confirmation of these adducts, supported by experimental data and detailed protocols.
The challenge in characterizing this compound adducts lies in their potential for isomerization and the need to pinpoint the exact site of modification on a larger biomolecule. A multi-pronged, orthogonal approach, leveraging the distinct strengths of different analytical techniques, is therefore indispensable. This guide focuses on three pillars of structural elucidation: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chemical Derivatization coupled with mass spectrometry.
At a Glance: A Comparative Overview of Analytical Techniques
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Derivatization-MS |
| Primary Information | Elemental composition, molecular weight, fragmentation patterns | Atomic connectivity, 3D structure, stereochemistry | Enhanced MS detection, functional group confirmation |
| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) | High (improves on native MS sensitivity) |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) | Low to moderate |
| Structural Detail | Sub-structural information from fragmentation | Unambiguous atom-to-atom connectivity | Confirms presence of specific functional groups |
| Throughput | High | Low | Moderate to High |
| Key Advantage | Precise mass measurement and high sensitivity. | Definitive structure elucidation in solution.[1][2] | Increased sensitivity and specificity for target adducts. |
| Limitation | Does not provide 3D structural information. | Lower sensitivity, requires pure samples. | Indirect method, potential for side reactions. |
Delving Deeper: Methodologies and Experimental Insights
High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone for adduct analysis, providing highly accurate mass measurements that allow for the determination of elemental compositions.[3][4] This precision is critical for distinguishing the target adduct from other potential modifications with similar nominal masses.
Experimental Protocol: LC-MS/MS for this compound Adducts
A typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is employed for the analysis of these adducts.
-
Sample Preparation: Protein adducts are typically subjected to enzymatic digestion (e.g., with trypsin) to yield smaller peptides. The resulting peptide mixture is then desalted and concentrated using solid-phase extraction (SPE).
-
Chromatographic Separation: The peptide mixture is separated using a reversed-phase HPLC column (e.g., C18) with a gradient of acetonitrile in water, both containing 0.1% formic acid to facilitate protonation.[5]
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Full Scan (MS1): A high-resolution full scan is acquired to determine the accurate mass of the protonated molecular ions of the adducted peptides.
-
Tandem MS (MS/MS): The precursor ions corresponding to the putative adducts are isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6] The resulting fragment ions provide information about the peptide sequence and the site of modification. The characteristic neutral loss of the this compound moiety can be monitored.
-
Data Interpretation: The elemental composition of the precursor ion is calculated from its accurate mass. The MS/MS spectrum is then manually or automatically sequenced to confirm the peptide identity and pinpoint the modified amino acid residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment and connectivity of each atom in a molecule.[1][2] For this compound adducts, 2D NMR experiments are particularly powerful.
Experimental Protocol: 2D NMR for Structural Confirmation
-
Sample Preparation: A purified sample of the adducted small molecule or peptide is required (typically >1 mg). The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for identifying connectivity across quaternary carbons and heteroatoms.
-
¹H-¹⁵N HSQC/HMBC: For nitrogen-containing compounds like this compound adducts, these experiments are invaluable for probing the nitrogen environment and confirming connectivity through nitrogen atoms.[7]
-
-
Data Analysis: The correlation peaks in the 2D spectra are used to piece together the molecular structure, confirming the identity of the this compound moiety and its point of attachment to the other molecule.
Chemical Derivatization
Chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of mass spectrometric analysis.[8][9] For this compound adducts, derivatization can be used to tag the specific functional groups of the adduct, facilitating its detection and characterization.
Experimental Protocol: Derivatization of Amidine Group for LC-MS Analysis
One common approach involves the reaction of the amidine group with a derivatizing agent that introduces a readily ionizable tag.
-
Derivatization Reaction: The sample containing the adduct is reacted with a reagent such as an aldehyde (e.g., benzaldehyde) under mildly acidic conditions to form a stable cyclic derivative with the amidine moiety.
-
LC-MS/MS Analysis: The derivatized sample is then analyzed by LC-MS/MS as described in the HRMS section. The derivatization introduces a known mass shift and a specific fragmentation pattern, which can be used to selectively detect and identify the adducts.
-
Quantitative Analysis: By using a stable isotope-labeled derivatizing agent, this method can be adapted for accurate quantification of the adducts.
Visualizing the Workflow
To illustrate the interplay of these orthogonal methods, the following diagrams outline the experimental workflows.
Conclusion
The structural confirmation of this compound adducts demands a rigorous and multi-faceted analytical approach. While high-resolution mass spectrometry provides invaluable information on molecular formula and substructures with high sensitivity, it is the synergistic application of NMR spectroscopy that delivers the unambiguous, three-dimensional structural proof. Chemical derivatization serves as a powerful ancillary technique to enhance the capabilities of mass spectrometry. By integrating these orthogonal methods, researchers can achieve a high degree of confidence in the structural assignment of these critical molecular adducts, paving the way for a deeper understanding of their biological implications in drug development and toxicology.
References
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. escholarship.org [escholarship.org]
- 6. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative chemical derivatization technique in time-of-flight secondary ion mass spectrometry for surface amine groups on plasma-polymerized ethylenediamine film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-Hydroxypropionamidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat N-Hydroxypropionamidine as a hazardous chemical waste. Due to its classification as a skin and eye irritant, direct disposal into laboratory sinks or general waste streams is strictly prohibited. The recommended course of action is to engage a licensed hazardous waste disposal company for incineration.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Key Chemical Data
For quick reference, the following table summarizes the essential chemical and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C3H8N2O | PubChem[1] |
| Molecular Weight | 88.11 g/mol | PubChem[1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | PubChem[1] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | PubChem[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield to protect against splashes.
-
A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container. Do not mix with other chemical waste unless compatibility has been confirmed. The first rinse of any container that held this compound should also be collected as hazardous waste.[2]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[2] Subsequent rinses can be managed according to local regulations. Deface or remove the original label from the empty container before disposal as non-hazardous waste.[2]
3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely sealed except when adding waste.[2]
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[2]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]
-
Provide the waste contractor with all available safety information, including the Safety Data Sheet (SDS) if available.
-
The recommended method of disposal for this compound is incineration at a permitted hazardous waste facility. This is a conservative approach due to the lack of specific data on its thermal decomposition products.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and does not replace institutional or regulatory requirements. Always consult your institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Handling Protocols for N-Hydroxypropionamidine
Disclaimer: The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. N-Hydroxypropionamidine is not a widely documented chemical, and therefore, a specific Safety Data Sheet (SDS) was not available at the time of this writing. It is imperative to consult the manufacturer-provided SDS for this compound before any handling or use. The information below should be used as a supplementary resource to a comprehensive, substance-specific risk assessment.
Immediate Safety and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. For a compound with limited safety data like this compound, a conservative approach is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury. A face shield provides an additional layer of protection for the entire face. |
| Hand | Chemically resistant gloves (e.g., Nitrile or Neoprene). It is crucial to check the glove manufacturer's compatibility chart for the specific solvent or formulation being used. | Prevents direct skin contact, which can lead to irritation, allergic reactions, or absorption of the chemical into the bloodstream. Double-gloving is recommended when handling highly concentrated solutions or for prolonged procedures. |
| Body | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Protects the skin and personal clothing from contamination. The material should be appropriate for the types of chemicals being handled. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases may be necessary if the compound is volatile, generates dust, or if work is not performed in a certified chemical fume hood. | Protects against the inhalation of harmful vapors, aerosols, or dust. The need for respiratory protection must be determined by a formal risk assessment of the specific procedure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Primary: All work with this compound, especially handling of stock solutions and weighing of the solid, should be conducted within a certified chemical fume hood.
-
Secondary: Ensure proper ventilation in the laboratory. An eyewash station and safety shower must be readily accessible and tested regularly.
2. Procedural Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
3. Spill and Emergency Procedures:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed, labeled waste container.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
If exposed, remove contaminated clothing and use the safety shower or eyewash station as needed.
-
Disposal Plan
Proper chemical waste management is crucial for laboratory safety and environmental protection.
Table 2: Disposal Guidelines for this compound Waste
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. The label should include the full chemical name and any known hazard classifications. |
| Solutions of this compound | Collect in a compatible, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams. The label must include the chemical name, concentration, and all solvent components. |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of in a designated solid waste container that is separate from regular trash. This container should be clearly labeled as "Contaminated Solid Waste" and include the name of the chemical. |
Waste Disposal Workflow:
Caption: A logical flow for the proper disposal of this compound waste.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling a compound with limited safety information, ensuring a secure laboratory environment for themselves and their colleagues. Always prioritize consulting the official Safety Data Sheet and your institution's specific safety guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
